Hydrochlorothiazid-13C,d2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3+1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUFKLXOESDKRF-QFNKQLDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]1(NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662001 | |
| Record name | 6-Chloro-1,1-dioxo(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190006-03-1 | |
| Record name | 6-Chloro-1,1-dioxo(3-~13~C,3,3-~2~H_2_)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of ¹³C,d₂-Hydrochlorothiazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ¹³C,d₂-hydrochlorothiazide, an isotopically labeled internal standard crucial for accurate bioanalytical quantification. This document details a representative synthetic protocol, thorough characterization methodologies, and relevant mechanistic insights.
Introduction
Hydrochlorothiazide (HCTZ) is a widely prescribed thiazide diuretic used in the treatment of hypertension and edema. Accurate determination of HCTZ concentrations in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical monitoring studies. The use of a stable isotope-labeled internal standard, such as ¹³C,d₂-hydrochlorothiazide, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing. This guide outlines the synthesis and detailed characterization of ¹³C,d₂-HCTZ.
Synthesis of ¹³C,d₂-Hydrochlorothiazide
The synthesis of ¹³C,d₂-hydrochlorothiazide is analogous to the established methods for unlabeled hydrochlorothiazide, employing isotopically labeled starting materials. The core of the synthesis involves the condensation of a sulfonamide precursor with a labeled formaldehyde equivalent.
Experimental Protocol
Disclaimer: The following is a representative synthetic protocol based on general chemical principles for the synthesis of hydrochlorothiazide. Specific reaction conditions and purification methods for the synthesis of ¹³C,d₂-hydrochlorothiazide may vary and are often proprietary.
Reaction Scheme:
Materials:
-
4-amino-6-chloro-1,3-benzenedisulfonamide
-
[¹³C]Paraformaldehyde (or another ¹³C-formaldehyde source)
-
Deuterated solvent (e.g., D₂O) or a source for deuteration
-
Anhydrous organic solvent (e.g., Diethyl ether, THF)
-
Acid catalyst (e.g., HCl)
Procedure:
-
Preparation of Labeled Formaldehyde equivalent: A deuterated and ¹³C-labeled formaldehyde source is prepared. This can be achieved by the acid-catalyzed depolymerization of [¹³C]paraformaldehyde in a deuterated solvent.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-amino-6-chloro-1,3-benzenedisulfonamide is suspended in an anhydrous organic solvent.
-
Condensation Reaction: The prepared labeled formaldehyde solution is added dropwise to the suspension of the sulfonamide precursor at room temperature. An acid catalyst is then added, and the reaction mixture is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then triturated with water to remove any unreacted starting materials and inorganic impurities. The solid product is collected by filtration.
-
Purification: The crude ¹³C,d₂-hydrochlorothiazide is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a white crystalline solid.
Synthesis Workflow
Characterization of ¹³C,d₂-Hydrochlorothiazide
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized ¹³C,d₂-hydrochlorothiazide. The primary techniques employed are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine the isotopic enrichment. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, while tandem mass spectrometry (MS/MS) is used to study its fragmentation pattern, which is crucial for developing robust LC-MS/MS quantification methods.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for hydrochlorothiazide.
-
Multiple Reaction Monitoring (MRM): The precursor and product ion transitions for both unlabeled and labeled hydrochlorothiazide are monitored.
-
Data Presentation:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydrochlorothiazide | 296.0 | 205.0, 269.0 |
| ¹³C,d₂-Hydrochlorothiazide | 299.0 | 207.0, 272.0 |
Table 1: Typical MRM transitions for hydrochlorothiazide and its ¹³C,d₂-labeled internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the successful incorporation and position of the isotopic labels. Both ¹H NMR and ¹³C NMR are utilized.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., HSQC, HMBC) if necessary for full structural elucidation.
Data Presentation:
¹H NMR Data (Unlabeled Hydrochlorothiazide in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | Ar-H |
| ~7.2 | s | 1H | Ar-H |
| ~7.0 | br s | 2H | -SO₂NH₂ |
| ~5.0 | s | 2H | -CH₂- |
| ~4.5 | br s | 1H | -NH- |
Table 2: ¹H NMR spectral data for unlabeled hydrochlorothiazide.
Expected Changes in ¹³C,d₂-Hydrochlorothiazide Spectra:
-
¹H NMR: The singlet corresponding to the -CH₂- protons at ~5.0 ppm will be absent or significantly reduced in intensity due to the deuterium substitution.
-
¹³C NMR: The signal for the methylene carbon will appear as a triplet (due to coupling with deuterium) and will be shifted slightly upfield. The incorporation of a ¹³C atom will result in a prominent signal at the corresponding chemical shift.
Mechanism of Action of Hydrochlorothiazide
Understanding the mechanism of action of hydrochlorothiazide is essential for researchers in drug development. HCTZ exerts its diuretic and antihypertensive effects primarily by inhibiting the Na⁺/Cl⁻ cotransporter in the distal convoluted tubule of the kidney.
Signaling Pathway Diagram
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of ¹³C,d₂-hydrochlorothiazide. The provided protocols and data serve as a valuable resource for researchers and scientists involved in drug development and bioanalysis. The use of this high-quality, well-characterized isotopically labeled internal standard is indispensable for obtaining accurate and reliable quantitative data in regulated and research environments.
An In-Depth Technical Guide to 13C,d2-Hydrochlorothiazide: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the isotopically labeled compound 13C,d2-hydrochlorothiazide. This information is intended to support research and development activities, particularly in the areas of drug metabolism, pharmacokinetics, and bioanalytical method development.
Core Physical and Chemical Properties
13C,d2-Hydrochlorothiazide is a stable isotope-labeled version of the widely used diuretic and antihypertensive drug, hydrochlorothiazide. The incorporation of one carbon-13 atom and two deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative mass spectrometry-based assays.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₆¹³CH₆D₂ClN₃O₄S₂ | [] |
| Molecular Weight | 299.79 g/mol | [] |
| CAS Number | 1190006-03-1 | [] |
| Melting Point | 253-255 °C | |
| Solubility | Slightly soluble in DMSO and Methanol. |
Synthesis and Spectroscopic Characterization
The synthesis of 13C,d2-hydrochlorothiazide generally follows the established routes for the unlabeled compound, utilizing appropriately labeled precursors. A common synthetic approach involves the reaction of a labeled 5-chloroaniline-2,4-disulfonamide derivative with a source of the deuterated methylene group, such as paraformaldehyde-d2.
Spectroscopic Data
The structural integrity and isotopic enrichment of 13C,d2-hydrochlorothiazide are confirmed through various spectroscopic techniques.
-
Mass Spectrometry: The mass spectrum of 13C,d2-hydrochlorothiazide will exhibit a molecular ion peak shifted from that of the unlabeled compound, corresponding to the mass increase from the incorporated isotopes. The fragmentation pattern is expected to be similar to hydrochlorothiazide, with key fragments showing the retention of the isotopic labels.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum will be similar to that of hydrochlorothiazide, with the notable absence of the signal corresponding to the protons at the C3 position, which have been replaced by deuterium.
-
¹³C NMR: The carbon-13 NMR spectrum will show a signal for the labeled carbon, the chemical shift of which can be compared to the corresponding carbon in unlabeled hydrochlorothiazide to confirm the position of the label. The signal may exhibit splitting due to coupling with deuterium.
-
Reference ¹H and ¹³C NMR spectra for unlabeled hydrochlorothiazide can be found in various databases and literature.[2][3][4][5][6]
Experimental Protocols
Bioanalytical Method using LC-MS/MS
13C,d2-hydrochlorothiazide is predominantly used as an internal standard for the quantification of hydrochlorothiazide in biological matrices. Below is a representative experimental workflow for such an analysis.
Figure 1: A typical experimental workflow for the quantification of hydrochlorothiazide in plasma using 13C,d2-hydrochlorothiazide as an internal standard.
A detailed LC-MS/MS method would include the following:[7][8][9][10][11][12]
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add a known amount of 13C,d2-hydrochlorothiazide solution as an internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium formate to improve peak shape and ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for hydrochlorothiazide.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transition for Hydrochlorothiazide: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
MRM Transition for 13C,d2-Hydrochlorothiazide: Monitor the corresponding transition for the labeled internal standard.
-
-
Pharmacokinetic Study Design
The use of 13C,d2-hydrochlorothiazide as an internal standard is crucial for accurate pharmacokinetic studies of hydrochlorothiazide.[13][14][15]
Figure 2: Logical workflow for a pharmacokinetic study of hydrochlorothiazide.
Biological Activity and Signaling Pathways
The biological activity of 13C,d2-hydrochlorothiazide is considered identical to that of unlabeled hydrochlorothiazide. Its primary mechanism of action is the inhibition of the sodium-chloride cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.
Recent studies have also implicated hydrochlorothiazide in the modulation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, which is involved in cellular processes like fibrosis.[16][17][18][19][20]
Figure 3: Simplified diagram of the TGF-β/Smad signaling pathway and the inhibitory role of hydrochlorothiazide.
The use of isotopically labeled compounds like 13C,d2-hydrochlorothiazide in metabolomics and lipidomics studies can help to further elucidate the downstream effects of hydrochlorothiazide on various metabolic pathways, such as the sphingolipid metabolic pathway.[21]
Conclusion
13C,d2-hydrochlorothiazide is an indispensable tool for the accurate and precise quantification of hydrochlorothiazide in complex biological matrices. Its well-defined physical and chemical properties, coupled with its utility in advanced analytical techniques, make it a valuable asset for researchers in pharmacology, drug metabolism, and clinical chemistry. Further investigation into its synthesis and the application of other isotopically labeled variants will continue to enhance our understanding of hydrochlorothiazide's disposition and mechanism of action.
References
- 2. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Hydrochlorothiazide(58-93-5) 1H NMR spectrum [chemicalbook.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001928) [hmdb.ca]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001928) [hmdb.ca]
- 7. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous method development and validation of amlodipine besylate and hydrochlorothiazide in human plasma by lc-ms/ms | International Journal of Development Research (IJDR) [journalijdr.com]
- 12. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Pharmacokinetics of Hydrochlorothiazide in Children: A Potential Surrogate for Renal Secretion Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Frontiers | TGF-β/Smad Signaling Pathway in Tubulointerstitial Fibrosis [frontiersin.org]
- 18. Treatment of Hypertensive Heart Disease by Targeting Smad3 Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Essential Role of TGF-β/Smad Pathway on Statin Dependent Vascular Smooth Muscle Cell Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Sphingolipid Metabolic Pathway Impacts Thiazide Diuretics Blood Pressure Response: Insights From Genomics, Metabolomics, and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 13C,d2-Hydrochlorothiazide as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the mechanism and application of 13C,d2-hydrochlorothiazide as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of hydrochlorothiazide (HCTZ) in biological matrices. It details the underlying principles of SIL-IS, experimental workflows, and performance data from established bioanalytical methods.
Introduction: The Need for Precision in Bioanalysis
Hydrochlorothiazide is a widely prescribed thiazide diuretic used in the treatment of hypertension and edema.[1][2][3] It functions by inhibiting the sodium-chloride cotransporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water.[2][4][5] Accurate quantification of HCTZ in biological samples like plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Bioanalytical methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS), are highly sensitive but can be subject to variability during sample preparation and analysis.[6] To ensure accuracy and precision, an internal standard is employed. A stable isotope-labeled internal standard, such as 13C,d2-hydrochlorothiazide, is considered the gold standard for quantitative mass spectrometry.[7][8]
Core Principle: Mechanism of a Stable Isotope-Labeled Internal Standard
The "mechanism of action" of 13C,d2-hydrochlorothiazide as an internal standard is not pharmacological but physicochemical. It is designed to mimic the behavior of the unlabeled analyte (HCTZ) throughout the analytical process.[9]
-
Chemical and Physical Identity : 13C,d2-HCTZ has the same chemical structure and properties as HCTZ, with the only difference being the substitution of one carbon atom with its heavier isotope, Carbon-13, and two hydrogen atoms with Deuterium.[10][11] This minimal change ensures that it has virtually identical extraction recovery, chromatographic retention time, and ionization efficiency as the native HCTZ.[9]
-
Correction for Variability : Because the SIL-IS and the analyte behave almost identically, any sample loss during extraction, or fluctuations in instrument response (ion suppression or enhancement in the MS source), will affect both compounds to the same degree.[6][8]
-
Mass-Based Differentiation : Despite their similar chemical behavior, the SIL-IS is easily distinguished from the analyte by the mass spectrometer due to its higher mass-to-charge ratio (m/z).[9] For example, the deprotonated ion [M-H]⁻ for HCTZ is observed at m/z 296.1, while for 13C,d2-HCTZ, it is observed at m/z 299.0.[12]
-
Ratio-Based Quantification : Quantification is based on the ratio of the peak area of the analyte to the peak area of the SIL-IS. Since both are affected proportionally by experimental variations, their ratio remains constant, leading to a highly accurate and precise measurement of the analyte's concentration.
The logical workflow below illustrates how a SIL-IS corrects for analytical variability.
Standard Bioanalytical Workflow
The use of 13C,d2-HCTZ is integrated into a standard workflow for quantifying HCTZ from biological samples. A known concentration of the internal standard is spiked into all samples, calibrators, and quality controls at the beginning of the sample preparation process.
The diagram below outlines the typical experimental workflow.
Experimental Protocols
Numerous validated LC-MS/MS methods utilize 13C,d2-HCTZ for the quantification of HCTZ. Below is a representative protocol synthesized from published studies.[12][13][14]
4.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking : To 100 µL of human plasma, add 10 µL of the 13C,d2-HCTZ working solution (e.g., 5 µg/mL).
-
Pre-treatment : Add 200 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning : Condition an Oasis HLB (30 mg, 1 mL) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading : Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing : Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution : Elute the analyte and internal standard with 1 mL of methanol.
-
Drying : Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
4.2. Liquid Chromatography Parameters
-
LC System : Agilent 1200 Series or equivalent.
-
Column : Chromolith RP18e (100 mm × 4.6 mm) or equivalent C18 column.[12]
-
Mobile Phase : A mixture of methanol and 0.1% formic acid in water (70:30 v/v).[14]
-
Flow Rate : 1.0 mL/min.[14]
-
Injection Volume : 10 µL.
-
Column Temperature : 40°C.
4.3. Mass Spectrometry Parameters
-
MS System : API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray Ionization (ESI), negative mode.[14]
-
Monitored Transitions (MRM) :
-
Key MS Settings :
-
IonSpray Voltage : -4500 V
-
Temperature : 550°C
-
Collision Gas (CAD) : 6 psi
-
Curtain Gas (CUR) : 20 psi
-
Quantitative Performance Data
The use of 13C,d2-HCTZ enables the development of robust and reliable methods that meet regulatory guidelines (e.g., FDA). The tables below summarize typical validation parameters from methods employing this internal standard.
Table 1: Linearity and Sensitivity
| Analyte | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Correlation Coefficient (r²) | Reference |
|---|
| HCTZ | 0.5 - 1.0 ng/mL | 500 ng/mL | > 0.99 |[13][14] |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) | Reference |
|---|---|---|---|---|---|
| LLOQ | 1.0 | < 15% | < 15% | ± 20% | [14] |
| Low (LQC) | 3.0 | < 15% | < 15% | ± 15% | [14] |
| Medium (MQC) | 250 | < 15% | < 15% | ± 15% | [14] |
| High (HQC) | 400 | < 15% | < 15% | ± 15% |[14] |
Table 3: Recovery
| Analyte | Low Concentration (%) | Medium Concentration (%) | High Concentration (%) | Mean Recovery (%) | Reference |
|---|---|---|---|---|---|
| HCTZ | 35.9 | 36.5 | 39.1 | ~37 | [14] |
| 13C,d2-HCTZ | - | - | - | ~36 | [14] |
| HCTZ | - | - | - | 86.4 |[13] |
Note: While absolute recovery can be moderate, the key is that the recovery of the internal standard is consistent and closely tracks that of the analyte, ensuring accurate quantification.[14]
Conclusion
13C,d2-hydrochlorothiazide serves as an exemplary internal standard for the bioanalysis of hydrochlorothiazide. Its mechanism is rooted in its near-identical physicochemical properties to the unlabeled drug, which allows it to effectively normalize for variability during sample processing and instrumental analysis. The ability to be differentiated by mass while co-eluting chromatographically makes it the ideal tool for robust, accurate, and precise quantification in complex biological matrices, fulfilling the stringent requirements of clinical and pharmaceutical research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 5. Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Hydrochlorothiazide-13C,d2 | LGC Standards [lgcstandards.com]
- 12. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ijpcbs.com [ijpcbs.com]
- 15. Simultaneous method development and validation of amlodipine besylate and hydrochlorothiazide in human plasma by lc-ms/ms | International Journal of Development Research (IJDR) [journalijdr.com]
Technical Guide: Isotopic Purity and Stability of 13C,d2-Hydrochlorothiazide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity and stability of 13C,d2-hydrochlorothiazide. The information herein is intended to assist researchers and drug development professionals in the accurate use and assessment of this stable isotope-labeled compound in their studies.
Introduction
13C,d2-Hydrochlorothiazide is a stable isotope-labeled version of hydrochlorothiazide, a widely used thiazide diuretic. The incorporation of one carbon-13 atom and two deuterium atoms introduces a mass shift, making it an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS). The accuracy and reliability of such assays are critically dependent on the isotopic purity and stability of the labeled standard. This guide details the key parameters of 13C,d2-hydrochlorothiazide, outlines experimental protocols for its characterization, and provides data on its stability under various stress conditions.
Isotopic and Chemical Purity
The utility of 13C,d2-hydrochlorothiazide as an internal standard is directly related to its isotopic enrichment and chemical purity. High isotopic enrichment minimizes signal overlap with the unlabeled analyte, while high chemical purity ensures that the standard itself does not introduce interfering substances.
Data Presentation: Isotopic and Chemical Purity Specifications
| Parameter | Specification | Source |
| Isotopic Purity (13C) | ≥ 98% atom % 13C | [BOC Sciences] |
| Isotopic Purity (d2) | ≥ 98% atom % D | [BOC Sciences] |
| Chemical Purity | >95% (HPLC) | [LGC Standards, BOC Sciences] |
| Chemical Purity (in a specific study) | 99.29% | [Shah, et al., 2012] |
Experimental Protocols for Purity Assessment
Accurate determination of isotopic and chemical purity is essential. The following are detailed methodologies for the characterization of 13C,d2-hydrochlorothiazide.
Isotopic Purity Determination by Mass Spectrometry
High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques for assessing isotopic enrichment.
Experimental Protocol: LC-MS/MS for Isotopic Purity
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Hypersil Gold C18, 50 mm × 3.0 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate, pH 4.0).[1]
-
Flow Rate: Typically in the range of 0.4-0.8 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Ambient or controlled (e.g., 40 °C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for hydrochlorothiazide.[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Data Analysis: The isotopic purity is determined by comparing the peak area of the labeled compound to any observed signal at the transition of the unlabeled compound. The relative abundance of the M+1, M+2, etc. ions can also be analyzed to confirm the isotopic distribution.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the position of the isotopic labels and the overall structure of the molecule.
Experimental Protocol: NMR for Structural Confirmation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the 13C,d2-hydrochlorothiazide in a suitable deuterated solvent (e.g., DMSO-d6).
-
Spectra to Acquire:
-
¹H NMR: To confirm the overall proton environment and the absence of signals at the deuterated positions.
-
¹³C NMR: To identify the position of the carbon-13 label.
-
2D NMR (e.g., HSQC, HMBC): To confirm the connectivity of the atoms and the precise location of the labels.
-
-
Data Analysis: Comparison of the acquired spectra with those of an unlabeled hydrochlorothiazide standard will confirm the isotopic labeling pattern.
Stability of Hydrochlorothiazide
While specific stability data for 13C,d2-hydrochlorothiazide is not extensively published, forced degradation studies on the parent compound, hydrochlorothiazide, provide valuable insights into its stability profile under various stress conditions. The isotopic labeling is not expected to significantly alter the chemical stability of the molecule.
Data Presentation: Forced Degradation of Hydrochlorothiazide
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Source |
| Acidic Hydrolysis | 0.1N HCl | 4 hours | 60 °C | 8.98% | [Patel, et al., 2012] |
| Alkaline Hydrolysis | 0.1N NaOH | 4 hours | 60 °C | 4.39% | [Patel, et al., 2012] |
| Oxidative Degradation | 3% H₂O₂ | 4 hours | 60 °C | 36.13% | [Patel, et al., 2012] |
| Thermal Degradation | Dry Heat | 48 hours | 60 °C | 14.21% | [Patel, et al., 2012] |
| Photolytic Degradation | UV Light | 48 hours | Ambient | 13.48% | [Patel, et al., 2012] |
These studies indicate that hydrochlorothiazide is most susceptible to oxidative degradation and shows some degradation under thermal, photolytic, acidic, and alkaline conditions.
Recommended Storage and Handling
Based on the available stability data, the following storage and handling procedures are recommended for 13C,d2-hydrochlorothiazide to ensure its long-term integrity:
-
Storage Temperature: Store at -20°C for long-term storage.
-
Light: Protect from light. Store in an amber vial or a light-impermeable container.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
-
Handling: Allow the compound to warm to room temperature before opening to prevent condensation. Use appropriate personal protective equipment.
Visualizations
Isotopic Purity Analysis Workflow
Caption: Workflow for determining the isotopic purity of 13C,d2-hydrochlorothiazide.
Stability Assessment Workflow
Caption: Workflow for assessing the stability of 13C,d2-hydrochlorothiazide.
References
A Technical Guide to 13C,d2-Hydrochlorothiazide: Commercial Availability and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and analytical applications of 13C,d2-hydrochlorothiazide, an isotopically labeled internal standard crucial for accurate bioanalytical studies. This document is intended for researchers, scientists, and drug development professionals who require precise quantification of hydrochlorothiazide in various biological matrices.
Introduction to 13C,d2-Hydrochlorothiazide
Hydrochlorothiazide (HCTZ) is a widely prescribed thiazide diuretic used in the treatment of hypertension and edema. Accurate measurement of its concentration in biological fluids is essential for pharmacokinetic, bioequivalence, and toxicological studies. The use of a stable isotope-labeled internal standard, such as 13C,d2-hydrochlorothiazide, is the gold standard for quantitative analysis by mass spectrometry. The incorporation of one carbon-13 atom and two deuterium atoms introduces a mass shift of +3 Da, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties, ensuring reliable and accurate quantification.
Commercial Suppliers and Availability
13C,d2-Hydrochlorothiazide is available from several specialized chemical suppliers. The following table summarizes the offerings from prominent vendors. Please note that availability and pricing are subject to change and should be verified with the respective suppliers.
| Supplier | Product/Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| TRC (Toronto Research Chemicals) | H945202 | 1190006-03-1 | C₆¹³CH₆D₂ClN₃O₄S₂ | 300.75 | Available in various quantities. |
| Medical Isotopes, Inc. | - | 1190006-03-1 | C₆¹³CH₆D₂ClN₃O₄S₂ | 300.75 | Inquire for availability and pricing.[1] |
| Pharmaffiliates | PA STI 047010 | 1190006-03-1 | C₆¹³CH₆D₂ClN₃O₄S₂ | 300.75 | Provides a range of stable isotopes. |
| Acanthus Research | HYC-16-002 | N/A | C₆¹³CH₆D₂ClN₃O₄S₂ | - | Custom synthesis options may be available. |
| Simson Pharma Limited | - | 1190006-03-1 | - | - | Certificate of Analysis provided with purchase. |
| MedChemExpress | HY-B0252S1 | 1190006-03-1 | C₆¹³CH₆D₂ClN₃O₄S₂ | 300.74 | Certificate of Analysis available online. |
| Santa Cruz Biotechnology | sc-212234 | 1190006-03-1 | C₇H₆D₂ClN₃O₄S₂ | 300.75 | Research use only. |
| Clearsynth Labs Pvt. Ltd. | - | - | - | - | Mentioned as a supplier in a research article.[2] |
Quantitative Data and Specifications
The quality and purity of the isotopically labeled internal standard are paramount for accurate analytical results. The following table summarizes typical specifications for commercially available 13C,d2-hydrochlorothiazide, primarily based on a Certificate of Analysis from MedChemExpress.
| Parameter | Specification |
| Chemical Purity (HPLC) | ≥98.64% |
| Isotopic Enrichment | ≥99.6% |
| Appearance | White to off-white solid |
| Storage (Powder) | -20°C for 3 years |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
Experimental Protocol: Quantification of Hydrochlorothiazide in Human Plasma using LC-MS/MS
The following is a detailed protocol for the analysis of hydrochlorothiazide in human plasma using 13C,d2-hydrochlorothiazide as an internal standard. This method is adapted from a validated bioanalytical procedure.[1]
Materials and Reagents
-
Hydrochlorothiazide reference standard
-
13C,d2-Hydrochlorothiazide (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Acetic acid (glacial)
-
Diethyl ether (analytical grade)
-
Dichloromethane (analytical grade)
-
Formic acid (analytical grade)
-
Milli-Q water
-
Drug-free human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Shimadzu Prominence 20 AD)
-
Tandem Mass Spectrometer (e.g., Applied Biosystems MDS SCIEX API 4000) with a turbo electrospray ionization (ESI) source
-
Analytical column (e.g., UNISOL C18, 150 x 4.6 mm, 5 µm)
Stock and Working Solutions
-
Hydrochlorothiazide Stock Solution: Prepare a 1 mg/mL stock solution in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of 13C,d2-hydrochlorothiazide in methanol.
-
Working Solutions: Prepare serial dilutions of the hydrochlorothiazide stock solution in methanol:water (50:50, v/v) to create calibration curve standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to a final concentration of 2800.00 ng/mL in methanol:water (50:50, v/v).[1]
Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of plasma sample in a labeled tube, add 50 µL of the internal standard working solution (2800.00 ng/mL).
-
Vortex the samples for approximately 1 minute.
-
Add 100 µL of a formic acid:Milli-Q water (2:98, v/v) buffer solution and vortex for another minute.[1]
-
Add 3 mL of an extraction solvent mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v).
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 500 µL of the mobile phase.
-
Inject an aliquot (e.g., 15 µL) into the LC-MS/MS system.[1]
LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI).[1]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Source Parameters: Optimized for maximum signal intensity (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, and heater gas).
-
Visualizations
Experimental Workflow
The following diagram illustrates the major steps involved in the bioanalytical workflow for the quantification of hydrochlorothiazide in human plasma.
Hydrochlorothiazide and the TGF-β/Smad Signaling Pathway
Hydrochlorothiazide has been reported to inhibit the transforming growth factor-beta (TGF-β)/Smad signaling pathway. This pathway is a key regulator of cellular processes such as growth, differentiation, and fibrosis. The diagram below provides a simplified representation of this signaling cascade.
Conclusion
13C,d2-Hydrochlorothiazide is an essential tool for the accurate and reliable quantification of hydrochlorothiazide in biological samples. A variety of commercial suppliers offer this stable isotope-labeled internal standard, and its use in validated LC-MS/MS methods enables high sensitivity and specificity. The detailed protocol provided in this guide serves as a comprehensive resource for researchers and drug development professionals, facilitating the implementation of robust bioanalytical assays.
References
- 1. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 2. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Storage of 13C,d2-Hydrochlorothiazide
This guide provides comprehensive safety, handling, and storage guidelines for 13C,d2-hydrochlorothiazide, tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and scientific publications to ensure a thorough understanding of the compound's characteristics.
Compound Information
Chemical Name: 6-Chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide-3-¹³C-3,3-d₂ 1,1-dioxide
CAS Number: 1190006-03-1
Molecular Formula: C₆¹³CH₆D₂ClN₃O₄S₂
Molecular Weight: 300.74 g/mol
Description: 13C,d2-Hydrochlorothiazide is a stable isotope-labeled version of hydrochlorothiazide, a widely used diuretic medication. It serves as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1][2][3]
Safety and Toxicity Data
| Parameter | Species | Route | Value |
| Oral LD₅₀ | Mouse & Rat | Oral | > 10 g/kg[3] |
| Oral LD₅₀ | Mouse | Oral | 1800 mg/kg (as a 4:1 mixture with metoprolol tartrate) |
| Oral LD₅₀ | Rat | Oral | 5600 mg/kg (male, as a 4:1 mixture with metoprolol tartrate) |
Note: The provided LD₅₀ values are for hydrochlorothiazide, not the isotopically labeled form. These values should be considered indicative of the potential toxicity.
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. |
| Respiratory Protection | Not required for normal handling of small quantities in a well-ventilated area. For larger quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Keep away from food, drink, and animal feeding stuffs.
Storage and Stability
Proper storage is essential to maintain the integrity and stability of 13C,d2-hydrochlorothiazide.
| Condition | Temperature | Additional Information |
| Neat Solid | 4°C | Store in a tightly sealed container in a dry and well-ventilated place. |
| Stock Solutions | -20°C | Can be stored for several months. |
Incompatible Materials: Strong oxidizing agents.
Accidental Release and First Aid Measures
Accidental Release
-
Small Spills:
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill to prevent further spread.
-
Follow the procedure for small spills.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
The following are generalized protocols for common experimental procedures involving hydrochlorothiazide, which can be adapted for its isotopically labeled form.
Stability-Indicating HPLC Method for Purity Assessment
This method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 272 nm).
-
Injection Volume: 20 µL.
Sample Preparation:
-
Accurately weigh a known amount of 13C,d2-hydrochlorothiazide.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
-
Dilute the solution to a final concentration within the linear range of the method.
-
Filter the solution through a 0.45 µm filter before injection.
Forced Degradation Studies (to demonstrate stability-indicating capability):
-
Acidic Hydrolysis: Reflux the sample in 0.1 M HCl.
-
Basic Hydrolysis: Reflux the sample in 0.1 M NaOH.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide.
-
Photolytic Degradation: Expose the sample to UV light.
-
Thermal Degradation: Heat the solid sample in an oven.
After stressing the samples, they should be neutralized (if necessary) and analyzed by the HPLC method to ensure that the degradation products are well-resolved from the parent peak.
Visualizations
Logical Workflow for Handling Spills
References
Understanding Isotopic Labeling in Hydrochlorothiazide for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of isotopically labeled hydrochlorothiazide in a research setting. It covers the synthesis, applications, and analytical methodologies related to these specialized compounds, with a focus on their critical role in quantitative bioanalysis.
Introduction to Isotopic Labeling of Hydrochlorothiazide
Isotopic labeling is a technique where atoms in a molecule, such as hydrochlorothiazide, are replaced by their isotopes.[1] Common stable isotopes used in pharmaceutical research include deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[1] These isotopes do not decay radioactively, making them safe for use in a variety of experimental settings. The primary purpose of isotopic labeling is to create a form of the drug that is chemically identical to the parent compound but has a different mass. This mass difference allows the labeled compound to be distinguished from the unlabeled form using mass spectrometry.[2]
For hydrochlorothiazide, a widely prescribed thiazide diuretic, isotopic labeling is instrumental in advancing our understanding of its pharmacokinetic and metabolic profiles. Commercially available isotopically labeled versions of hydrochlorothiazide include those with deuterium, carbon-13, and nitrogen-15 substitutions.[3][4]
Applications of Isotopically Labeled Hydrochlorothiazide
The predominant application of isotopically labeled hydrochlorothiazide is as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Internal Standards in Quantitative Analysis: When analyzing biological samples like plasma or urine, an internal standard is added at a known concentration to both the calibration standards and the unknown samples.[2] Since the isotopically labeled hydrochlorothiazide has nearly identical chemical and physical properties to the unlabeled drug, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[2] This co-elution and similar ionization behavior allow for the correction of variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the unlabeled hydrochlorothiazide in the sample.[2]
Metabolic and Pharmacokinetic Studies: While hydrochlorothiazide is largely unmetabolized and excreted unchanged in the urine, isotopic labeling can be a powerful tool to study the disposition of drugs that do undergo biotransformation.[5][6] By administering a labeled version of a drug, researchers can trace its path through the body and identify its metabolites, as the metabolites will also contain the isotopic label.
Deuterium labeling, in particular, can sometimes alter the pharmacokinetic properties of a drug due to the kinetic isotope effect. The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. This can potentially lead to a longer drug half-life and altered clearance. However, for a drug like hydrochlorothiazide that is not significantly metabolized, this effect is minimal.
Data Presentation
Table 1: Commercially Available Isotopically Labeled Hydrochlorothiazide
| Compound Name | Isotopic Labels | CAS Number |
| [¹³C₆]-Hydrochlorothiazide | Carbon-13 | 1261396-79-5 |
| Hydrochlorothiazide-[¹³C,d₂] | Carbon-13, Deuterium | 1190006-03-1 |
| Hydrochlorothiazide-[d₂] | Deuterium | 1219798-89-6 |
| Hydrochlorothiazide-[¹³C,¹⁵N₂,d₂] | Carbon-13, Nitrogen-15, Deuterium | 2140316-81-8 |
Table 2: Pharmacokinetic Parameters of Unlabeled Hydrochlorothiazide in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability | ~70% (variable) | [5] |
| Time to Peak Plasma Concentration (Tmax) | 1-5 hours | [3] |
| Plasma Protein Binding | 40-68% | [3] |
| Volume of Distribution | 3.6-7.8 L/kg | [6] |
| Elimination Half-Life | 5.6-14.8 hours | [3] |
| Metabolism | Not significantly metabolized | [3][6] |
| Excretion | >95% as unchanged drug in urine | [5] |
Experimental Protocols
Synthesis of Isotopically Labeled Hydrochlorothiazide (Conceptual Overview)
The synthesis of isotopically labeled hydrochlorothiazide follows the general synthetic route of the unlabeled compound, but with the strategic introduction of labeled precursors. For a multi-labeled compound like Hydrochlorothiazide-[¹³C,¹⁵N₂,d₂], the synthesis can be conceptualized as follows:
-
Preparation of Labeled Precursor: The synthesis begins with the preparation of 4-amino-6-chloro-1,3-benzene-di([¹⁵N]sulfonamide). This is achieved by reacting 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride with ¹⁵N-labeled ammonia, thereby incorporating the nitrogen isotopes.[2]
-
Cyclization and Isotopic Incorporation: The resulting labeled disulfonamide is then reacted with [¹³C]paraformaldehyde. This step forms the heterocyclic benzothiadiazine ring and incorporates the carbon-13 atom.[2]
-
Reduction with Deuterated Agent: A deuterated reducing agent is used in the subsequent reduction step to introduce two deuterium atoms.[2]
Following synthesis, rigorous purification and characterization are performed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm the identity, purity, and isotopic enrichment of the final compound.[2]
Quantification of Hydrochlorothiazide in Human Plasma using LC-MS/MS
This protocol describes a general method for the simultaneous quantification of hydrochlorothiazide in human plasma using an isotopically labeled internal standard (e.g., Hydrochlorothiazide-[¹³C,d₂]).
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (containing Hydrochlorothiazide-[¹³C,d₂] at a known concentration).
-
Vortex mix the sample for 30 seconds.
-
Add 2.5 mL of an extraction solution (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4500 rpm for 5 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 50°C.
-
Reconstitute the dried residue with 600 µL of the mobile phase.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., UNISOL C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and 2 mM ammonium acetate (pH 5.5) in an 80:20 (v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hydrochlorothiazide: m/z 295.8 → 205.1
-
Hydrochlorothiazide-[¹³C,d₂]: m/z 298.9 → 206.3
-
-
3. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of hydrochlorothiazide to the internal standard against the concentration of the calibration standards.
-
The concentration of hydrochlorothiazide in the unknown plasma samples is then determined from this calibration curve.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the action and analysis of hydrochlorothiazide.
Caption: TGF-β/SMAD Signaling Pathway and Inhibition by Hydrochlorothiazide.
Caption: Mechanism of Action of Hydrochlorothiazide on the Na⁺-Cl⁻ Cotransporter.
Caption: Experimental Workflow for Hydrochlorothiazide Bioanalysis.
References
- 1. Hydrochlorothiazide-13C,15N2,d2 | Benchchem [benchchem.com]
- 2. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]
- 3. ClinPGx [clinpgx.org]
- 4. Comparative bioavailability and pharmacokinetics of hydrochlorothiazide from oral tablet dosage forms, determined by plasma level and urinary excretion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2009150497A1 - A process for preparation of highly pure hydrochlorothiazide - Google Patents [patents.google.com]
- 6. Pharmacokinetic profiles of hydrochlorothiazide alone and in combination with benazepril or valsartan in healthy Chinese volunteers: evaluation of the potential interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Bioanalysis of Hydrochlorothiazide in Human Plasma Using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hydrochlorothiazide (HCTZ) in human plasma. The use of a stable isotope-labeled internal standard, ¹³C,d₂-hydrochlorothiazide, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response. The described protocol, involving a straightforward liquid-liquid extraction and rapid chromatographic separation, is suitable for high-throughput bioanalytical studies, including pharmacokinetic and bioequivalence assessments.
Introduction
Hydrochlorothiazide is a widely prescribed diuretic medication used in the treatment of hypertension and edema.[1][2][3] Accurate and reliable quantification of HCTZ in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C,d₂-hydrochlorothiazide, is the gold standard in quantitative bioanalysis using mass spectrometry.[4] The SIL-IS co-elutes with the analyte and exhibits similar ionization efficiency, thereby correcting for matrix effects and variations during sample processing and analysis.[4] This document provides a detailed protocol for the determination of HCTZ in human plasma using ¹³C,d₂-HCTZ as the internal standard.
Principle of the Method
The bioanalytical method involves the extraction of hydrochlorothiazide and the ¹³C,d₂-hydrochlorothiazide internal standard from human plasma via liquid-liquid extraction. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using electrospray ionization (ESI) in negative ion mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
Hydrochlorothiazide (HCTZ) reference standard
-
¹³C,d₂-Hydrochlorothiazide (¹³C,d₂-HCTZ) internal standard[5][6][7]
-
HPLC-grade methanol, acetonitrile, dichloromethane, and diethyl ether[5][7][8]
-
Milli-Q or equivalent purified water
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve appropriate amounts of HCTZ and ¹³C,d₂-HCTZ in methanol to obtain primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the HCTZ primary stock solution with a 50:50 (v/v) methanol:water mixture to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution: Dilute the ¹³C,d₂-HCTZ primary stock solution with methanol to a final concentration of 2,800 ng/mL.[5][7]
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a polypropylene tube, add 20 µL of the internal standard working solution (¹³C,d₂-HCTZ, 2,800 ng/mL) and vortex briefly. This step does not apply to blank samples, which consist of plasma and diluent only.
-
Add 1 mL of an extraction solvent mixture of diethyl ether and dichloromethane (e.g., 70:30 v/v).[5][8]
-
Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and inject a portion onto the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | UNISOL C18 (150 x 4.6 mm, 5 µm) or equivalent[5] |
| Mobile Phase | Methanol and 2 mM Ammonium Acetate, pH 5.5 (80:20, v/v)[5] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 3 minutes |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[5][8] |
| Monitoring Mode | Multiple Reaction Monitoring (MRM)[5][8] |
| MRM Transitions | HCTZ: m/z 295.8 → 205.1[5] ¹³C,d₂-HCTZ: m/z 298.9 → 206.3[5] |
| Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
Data Presentation
Linearity and Range
The method demonstrates excellent linearity over the concentration range of 3.005 to 499.994 ng/mL for hydrochlorothiazide in human plasma.[5]
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Hydrochlorothiazide | 3.005 - 499.994 | > 0.99[5] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ QC | 3.008 | 8.21 | 6.54 | 3.80 | 2.66 |
| LQC | 8.076 | 3.32 | 4.12 | 1.99 | 2.50 |
| MQC | 252.367 | 4.50 | 5.30 | 2.80 | 3.15 |
| HQC | 419.392 | 3.98 | 4.88 | 2.55 | 2.99 |
| Data adapted from a representative study and may vary between laboratories.[5] |
Recovery
The extraction recovery of hydrochlorothiazide and the internal standard from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.
| Analyte | Mean Recovery (%) |
| Hydrochlorothiazide | ~85% |
| ¹³C,d₂-Hydrochlorothiazide | ~82% |
Visualizations
Bioanalytical Workflow
Caption: Workflow for the bioanalysis of hydrochlorothiazide.
Principle of Internal Standard Quantification
Caption: Logic of quantification using a stable isotope-labeled internal standard.
Conclusion
The described LC-MS/MS method utilizing ¹³C,d₂-hydrochlorothiazide as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of hydrochlorothiazide in human plasma. The protocol is well-suited for regulated bioanalysis in support of clinical and preclinical drug development.
References
- 1. akjournals.com [akjournals.com]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 6. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
Quantification of Hydrochlorothiazide in Plasma Using ¹³C,d₂-Hydrochlorothiazide as an Internal Standard by LC-MS/MS
Application Note
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hydrochlorothiazide (HCTZ) in human plasma. The use of a stable isotope-labeled internal standard, ¹³C,d₂-hydrochlorothiazide, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
Hydrochlorothiazide is a widely prescribed thiazide diuretic for the treatment of hypertension and edema.[1] Accurate determination of its concentration in plasma is crucial for assessing its pharmacokinetic profile.[1][2] LC-MS/MS offers high selectivity and sensitivity for bioanalytical applications. The incorporation of a stable isotope-labeled internal standard, such as ¹³C,d₂-hydrochlorothiazide, is the gold standard for quantitative LC-MS/MS assays as it mimics the analyte's behavior during extraction and ionization, thereby correcting for potential variability.[3][4][5]
Principle
The method involves the extraction of hydrochlorothiazide and the internal standard from plasma, followed by chromatographic separation and detection by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Experimental
Materials and Reagents
-
Hydrochlorothiazide (Reference Standard)
-
¹³C,d₂-Hydrochlorothiazide (Internal Standard)[6]
-
HPLC-grade Acetonitrile and Methanol
-
Ammonium Acetate
-
Formic Acid
-
Human Plasma (with anticoagulant)
-
Solid Phase Extraction (SPE) Cartridges or Liquid-Liquid Extraction (LLE) solvents (e.g., diethyl ether, dichloromethane)[7][8]
Instrumentation
A liquid chromatography system coupled with a triple quadrupole mass spectrometer is utilized.
Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of hydrochlorothiazide and ¹³C,d₂-hydrochlorothiazide in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the hydrochlorothiazide stock solution with a mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of ¹³C,d₂-hydrochlorothiazide in the same diluent.
-
Spiked Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and quality control (QC) samples.
Sample Preparation (Liquid-Liquid Extraction)
-
To 300 µL of plasma sample (blank, standard, QC, or unknown), add 50 µL of the internal standard working solution (e.g., 2800 ng/mL ¹³C,d₂-HCTZ) and vortex.[7]
-
Add 100 µL of a buffer solution (e.g., 2% formic acid in water) and vortex.[7]
-
Add 2.5 mL of an extraction solvent mixture (e.g., diethyl ether and dichloromethane) and vortex for 10 minutes.[7]
-
Centrifuge the samples at 4500 rpm for 5 minutes at 4°C.[7]
-
Freeze the aqueous layer and transfer the organic supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 50°C.[7]
-
Reconstitute the residue in 600 µL of the mobile phase and inject it into the LC-MS/MS system.[7]
LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
Data Presentation
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydrochlorothiazide | 295.80 | 205.10 |
| ¹³C,d₂-Hydrochlorothiazide | 298.90 | 206.30 |
Data synthesized from multiple sources.[7]
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 3.005 - 499.994 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 3.005 ng/mL |
| Accuracy at LLOQ | 97.14% |
| Precision at LLOQ (%CV) | 1.49% |
| Mean Recovery | > 84% |
Data represents a typical validated method and is synthesized from multiple sources.[7][9]
Visualizations
References
- 1. Population-based meta-analysis of hydrochlorothiazide pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative bioavailability and pharmacokinetics of hydrochlorothiazide from oral tablet dosage forms, determined by plasma level and urinary excretion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hydrochlorothiazide-13C,15N2,d2 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 8. High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma: application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
Application of ¹³C,d₂-Hydrochlorothiazide in Pharmacokinetic and Toxicokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Hydrochlorothiazide (HCTZ) is a widely prescribed thiazide diuretic used in the treatment of hypertension and edema. Accurate and precise quantification of HCTZ in biological matrices is crucial for pharmacokinetic (PK) and toxicokinetic (TK) studies. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). ¹³C,d₂-Hydrochlorothiazide, a stable isotope-labeled analog of HCTZ, serves as an ideal internal standard (IS) for these studies. Its use corrects for variability in sample preparation and matrix effects, ensuring high-quality data for regulatory submissions and research.
Principle of Stable Isotope Dilution
The core principle behind using ¹³C,d₂-HCTZ is stable isotope dilution. A known amount of the labeled internal standard is added to the biological sample (e.g., plasma, urine) at the beginning of the sample preparation process. ¹³C,d₂-HCTZ is chemically identical to the unlabeled (analyte) HCTZ, so it behaves identically during extraction, chromatography, and ionization.[1] However, it is distinguishable by its higher mass due to the presence of ¹³C and deuterium atoms.
By measuring the ratio of the mass spectrometric response of the analyte to the internal standard, any loss of analyte during sample processing is compensated for, leading to highly accurate and precise quantification.
Applications in Pharmacokinetics
In pharmacokinetic studies, ¹³C,d₂-HCTZ is essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of hydrochlorothiazide.[1] HCTZ is primarily eliminated unchanged by the kidneys and is not significantly metabolized.[2][3] Its plasma half-life can range from 5.6 to 14.8 hours.[3] Accurate PK data is vital for determining appropriate dosing regimens and understanding drug-drug interactions.
Applications in Toxicokinetics
Toxicokinetic studies evaluate drug exposure at high, potentially toxic doses. While hydrochlorothiazide is generally well-tolerated, overdose can lead to electrolyte imbalances such as hypokalemia, hyponatremia, and hypochloremia.[3] The oral LD₅₀ in mice and rats is greater than 10 g/kg.[3] In toxicokinetic studies, robust bioanalytical methods using ¹³C,d₂-HCTZ ensure reliable measurement of HCTZ concentrations, which is critical for correlating exposure levels with toxicological endpoints.
Data Presentation
Table 1: Summary of Bioanalytical Method Parameters for Hydrochlorothiazide Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | ¹³C,d₂-HCTZ | ¹³C,d₂-HCTZ | ¹³C,¹⁵N₂,d₂-HCTZ |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Extraction Technique | Solid Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | LLE |
| Linearity Range | 0.50 - 500 ng/mL | 3.005 - 499.994 ng/mL | 1 - 500 ng/mL |
| LLOQ | 0.50 ng/mL | 3.008 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 3.5% | 3.32 - 8.21% | < 15% |
| Inter-day Precision (%CV) | < 6.1% | Not Reported | < 15% |
| Accuracy (% Bias) | Not Reported | 1.99 - 3.80% | Within ±15% |
| Mean Recovery | 86.4% | 81.33% | Not Reported |
| Reference | [4] | [5] | [6] |
Table 2: Key Pharmacokinetic Parameters of Hydrochlorothiazide in Adults
| Parameter | Value | Reference |
| Bioavailability | ~70% (Variable) | [7] |
| Time to Peak (Tₘₐₓ) | 1-5 hours | [7] |
| Plasma Half-life (t₁/₂) | 5.6 - 14.8 hours | [3] |
| Volume of Distribution (Vd) | 0.83 - 4.19 L/kg | [3] |
| Protein Binding | 40 - 68% | [3] |
| Metabolism | Not significant | [3] |
| Primary Route of Excretion | Renal (>95% as unchanged drug) | [7] |
Experimental Protocols
Protocol 1: Quantification of HCTZ in Human Plasma using LC-MS/MS with Solid Phase Extraction (SPE)
This protocol is a representative example based on established methods.[4][8]
1. Materials and Reagents:
-
Hydrochlorothiazide and ¹³C,d₂-Hydrochlorothiazide reference standards
-
Human plasma (with K₃EDTA as anticoagulant)
-
Methanol, Acetonitrile (HPLC grade)
-
Ammonium formate, Formic acid
-
Deionized water
-
SPE cartridges (e.g., Oasis HLB or SOLA CX)
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of HCTZ and ¹³C,d₂-HCTZ in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions of HCTZ by serial dilution for the calibration curve (e.g., 0.5 to 500 ng/mL).
-
Prepare a working solution of the internal standard (¹³C,d₂-HCTZ) at a fixed concentration (e.g., 100 ng/mL).
-
Spike blank human plasma with HCTZ working solutions to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (SPE):
-
Thaw plasma samples, calibration standards, and QCs at room temperature.
-
To 100 µL of plasma, add 50 µL of the internal standard working solution and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., Hypersil Gold C₁₈, 50 mm x 3.0 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 5.0 mM ammonium formate (pH 4.5) in an 85:15 (v/v) ratio.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
Protocol 2: Quantification of HCTZ in Human Plasma using LC-MS/MS with Liquid-Liquid Extraction (LLE)
This protocol is a representative example based on established methods.[5][6]
1. Materials and Reagents:
-
As per Protocol 1, with the addition of extraction solvents like diethyl ether and dichloromethane.
2. Preparation of Standards and QCs:
-
Follow the same procedure as in Protocol 1.
3. Sample Preparation (LLE):
-
To 300 µL of plasma sample in a polypropylene tube, add 50 µL of the internal standard working solution and vortex.
-
Add 100 µL of a buffer solution (e.g., 2% formic acid in water) and vortex for 1 minute.
-
Add 3 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 70:30 v/v).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 x g for 5 minutes at 4°C to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Follow the same or similar conditions as detailed in Protocol 1.
Visualizations
Caption: Bioanalytical workflow for HCTZ quantification.
Caption: Principle of stable isotope-labeled internal standard.
Caption: HCTZ inhibits the Na⁺-Cl⁻ cotransporter.
References
- 1. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 2. Hydrochlorothiazide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Pharmacokinetics of Hydrochlorothiazide in Children: A Potential Surrogate for Renal Secretion Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 13C,d2-Hydrochlorothiazide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the optimal detection of 13C,d2-hydrochlorothiazide, a common internal standard for the quantitative analysis of hydrochlorothiazide (HCTZ) in biological matrices. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is tailored for researchers, scientists, and drug development professionals requiring a robust and sensitive analytical procedure. This document outlines the optimized mass spectrometry parameters, a comprehensive experimental protocol, and visual workflows to ensure reliable and reproducible results.
Introduction
Hydrochlorothiazide is a widely prescribed diuretic medication for the treatment of hypertension and edema. Accurate quantification of HCTZ in biological samples is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as 13C,d2-hydrochlorothiazide, is essential to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method. This document details a highly selective and sensitive LC-MS/MS method for the analysis of 13C,d2-hydrochlorothiazide alongside its unlabeled counterpart.
Experimental
Instrumentation and Reagents
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reversed-phase C18 column (e.g., Hypersil Gold C18, 50 mm × 3.0 mm, 5 µm) is recommended for good peak shape and separation.[1][2]
-
Reagents and Solvents: Acetonitrile (HPLC grade), methanol (HPLC grade), water (deionized or Milli-Q), ammonium formate, and formic acid.
-
Reference Standards: Hydrochlorothiazide and 13C,d2-hydrochlorothiazide.
Sample Preparation: Solid Phase Extraction (SPE)
A solid phase extraction method is recommended for clean sample extracts and to minimize matrix effects.
-
Conditioning: Condition an Oasis HLB SPE cartridge (1 mL, 30 mg) with 1 mL of methanol followed by 1 mL of water.[1]
-
Loading: To 250 µL of plasma, add the internal standard solution (13C,d2-hydrochlorothiazide). Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% (v/v) methanol in water.
-
Elution: Elute the analytes with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography Conditions
-
Mobile Phase: A mixture of acetonitrile and 5.0 mM ammonium formate (pH 4.5, adjusted with formic acid) in an 85:15 (v/v) ratio.[1]
-
Flow Rate: 0.550 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
The analysis is performed in negative ionization mode using Multiple Reaction Monitoring (MRM). The optimized source and compound-dependent parameters are summarized in the tables below.
Data Presentation
Table 1: Mass Spectrometry Parameters for Hydrochlorothiazide and 13C,d2-Hydrochlorothiazide
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Declustering Potential (V) | Entrance Potential (V) | Collision Energy (eV) | Collision Cell Exit Potential (V) |
| Hydrochlorothiazide | 296.0 | 204.9 | 200 | -85.0 | -12.0 | -30.0 | -10.0 |
| 13C,d2-Hydrochlorothiazide | 299.0 | 205.9 | 200 | -85.0 | -12.0 | -30.0 | -10.0 |
Note: The parameters for the internal standard are optimized to be identical to the analyte for consistent analytical performance.[1][2][3]
Table 2: Ion Source and Gas Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Curtain Gas (CUR) | 30 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 60 psi |
| Collision Gas (CAD) | 8 psi |
Experimental Workflow and Parameter Optimization
The following diagrams illustrate the overall experimental workflow and the logical relationship for optimizing mass spectrometry parameters.
References
- 1. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Quantification of Hydrochlorothiazide in Environmental Water Samples Using ¹³C,d₂-Hydrochlorothiazide Isotopic Dilution Method
Introduction
Hydrochlorothiazide (HCTZ) is a widely prescribed diuretic medication used to treat high blood pressure and fluid retention.[1] Due to its extensive use and incomplete removal during wastewater treatment, HCTZ is frequently detected in various environmental water bodies, including surface water and wastewater effluent. Monitoring the presence and concentration of HCTZ in the aquatic environment is crucial for assessing its potential ecological impact.
This document provides a detailed protocol for the analysis of hydrochlorothiazide in environmental water samples. The method utilizes solid-phase extraction (SPE) for sample pre-concentration and clean-up, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. To ensure high accuracy and precision, and to compensate for matrix effects, a stable isotope-labeled internal standard, ¹³C,d₂-hydrochlorothiazide, is employed. This isotopic dilution technique is a robust method for trace environmental analysis.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of hydrochlorothiazide using LC-MS/MS with an isotopic dilution approach. It is important to note that the majority of published detailed validation data comes from the analysis of biological samples (e.g., human plasma). While the analytical principles are the same, method performance characteristics such as Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery will vary depending on the specific environmental water matrix (e.g., river water, wastewater effluent). Therefore, it is essential to perform matrix-specific validation.
Table 1: LC-MS/MS Method Performance for Hydrochlorothiazide Analysis (Data from Human Plasma Studies)
| Parameter | Value | Matrix | Reference |
| Linearity Range | 3.005 - 499.994 ng/mL | Human Plasma | [2] |
| Precision at LLOQ | 1.49% | Human Plasma | [2] |
| Accuracy at LLOQ | 97.14% | Human Plasma | [2] |
| Mean Recovery (HCTZ) | 81.33% | Human Plasma | [2] |
| Mean Recovery (¹³C,d₂-HCTZ) | 82.83% | Human Plasma | [2] |
Table 2: Example LC-MS/MS Parameters for Hydrochlorothiazide and ¹³C,d₂-Hydrochlorothiazide
| Parameter | Hydrochlorothiazide (HCTZ) | ¹³C,d₂-Hydrochlorothiazide (IS) |
| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) |
| Precursor Ion (m/z) | 296.0 | 299.0 |
| Product Ion (m/z) | 204.9 | 205.9 |
Experimental Protocols
1. Sample Collection and Preservation
-
Collection: Collect water samples in amber glass bottles to prevent photodegradation of hydrochlorothiazide.
-
Volume: A sample volume of 100-500 mL is typically sufficient, depending on the expected concentration and the desired reporting limit.
-
Preservation: Immediately after collection, acidify the samples to a pH < 3 with a suitable acid (e.g., sulfuric acid or formic acid) to inhibit microbial degradation.
-
Storage: Store the collected samples at 4°C and analyze them as soon as possible, preferably within 48 hours of collection. If longer storage is necessary, freeze the samples at -20°C.
2. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on the use of a polymeric reversed-phase SPE cartridge, such as Oasis HLB or Phenomenex Strata™-X.
-
Internal Standard Spiking: Before extraction, spike a known amount of ¹³C,d₂-hydrochlorothiazide internal standard solution into each sample, standard, and blank. This is crucial for accurate quantification and recovery correction.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of reagent water through the cartridge.
-
Do not allow the cartridge to go dry before loading the sample.
-
-
Sample Loading:
-
Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of reagent water to remove interfering hydrophilic substances.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Elute the retained analytes from the cartridge with 5-10 mL of methanol or a mixture of methanol and another organic solvent (e.g., acetone).
-
Collect the eluate in a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 90:10 water:methanol).
-
Vortex the reconstituted sample to ensure complete dissolution and transfer it to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The gradient should be optimized to ensure good separation from matrix interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), operated in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions specified in Table 2. The collision energy and other source parameters should be optimized for maximum signal intensity for both hydrochlorothiazide and its internal standard.
-
4. Quantification
-
Create a calibration curve by analyzing a series of calibration standards prepared in a clean matrix (e.g., reagent water) and subjected to the same extraction procedure as the samples.
-
Plot the ratio of the peak area of hydrochlorothiazide to the peak area of ¹³C,d₂-hydrochlorothiazide against the concentration of hydrochlorothiazide.
-
The concentration of hydrochlorothiazide in the environmental water samples is then determined from the calibration curve.
Visualizations
Caption: Workflow for the analysis of hydrochlorothiazide in environmental water samples.
References
Application Notes and Protocols for High-Throughput Bioanalysis using 13C,d2-Hydrochlorothiazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrochlorothiazide (HCTZ) is a widely prescribed diuretic for the treatment of hypertension and edema.[1] Accurate and high-throughput quantification of HCTZ in biological matrices is crucial during drug development, including pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as 13C,d2-hydrochlorothiazide, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS chemically and physically mimics the analyte, correcting for variability during sample preparation and analysis, thus ensuring high accuracy and precision.[2]
This document provides detailed application notes and protocols for the use of 13C,d2-hydrochlorothiazide in high-throughput screening assays, interpreted here as high-throughput bioanalytical quantification.
Mechanism of Action of Hydrochlorothiazide
Hydrochlorothiazide exerts its diuretic and antihypertensive effects by inhibiting the Na+/Cl- cotransporter (NCC), also known as Solute Carrier Family 12 Member 3 (SLC12A3), in the distal convoluted tubule of the kidney.[1][3][4] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes.[3][5] The resulting decrease in extracellular fluid volume contributes to the reduction in blood pressure.[1]
Caption: Mechanism of action of Hydrochlorothiazide.
High-Throughput Bioanalytical Workflow
The use of 13C,d2-hydrochlorothiazide as an internal standard is integral to a high-throughput bioanalytical workflow. This workflow is designed for the rapid and reliable quantification of hydrochlorothiazide in numerous biological samples.
Caption: High-throughput bioanalytical workflow.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a high-throughput method for the extraction of hydrochlorothiazide from human plasma.[2][6]
Materials:
-
Human plasma samples
-
13C,d2-hydrochlorothiazide internal standard (IS) working solution
-
Formic acid solution (2% in water)
-
Extraction solvent: Diethyl ether and Dichloromethane mixture
-
Reconstitution solvent: Methanol and 2 mM Ammonium Acetate (pH 5.5) (80:20, v/v)[2]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 300 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the 13C,d2-hydrochlorothiazide IS working solution (e.g., 2800 ng/mL) to all samples except for the blank.[2]
-
Vortex mix for 10 seconds.
-
Add 100 µL of 2% formic acid solution and vortex for 1 minute.[2]
-
Perform liquid-liquid extraction with the diethyl ether and dichloromethane mixture.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the reconstitution solvent.
-
The sample is now ready for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol offers an alternative high-throughput sample preparation method with high recovery.[7][8]
Materials:
-
Human plasma samples
-
13C,d2-hydrochlorothiazide internal standard (IS) working solution
-
SPE cartridges (e.g., Oasis HLB)[7]
-
Methanol
-
Ammonium formate solution (5.0 mM, pH 3.0)[7]
-
Water (Milli-Q or equivalent)
-
Elution solvent (e.g., mobile phase)
-
Positive pressure manifold or vacuum manifold
Protocol:
-
Pre-treat 100 µL of plasma by adding the 13C,d2-hydrochlorothiazide IS.[7]
-
Condition the SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of 5.0 mM ammonium formate (pH 3.0).[7]
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of 5.0 mM ammonium formate solution, followed by 1.0 mL of water.[7]
-
Dry the cartridge under nitrogen.
-
Elute the analytes with the appropriate elution solvent.
-
The eluate is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | UNISOL C18 (150 x 4.6 mm, 5 µm)[2] | Hypersil Gold C18 (50 x 3.0 mm, 5 µm)[7] |
| Mobile Phase | Methanol and 2 mM Ammonium Acetate (pH 5.5) (80:20, v/v)[2] | Acetonitrile and 5.0 mM Ammonium Formate (pH 4.5) (85:15, v/v)[7] |
| Flow Rate | Varies by application | Varies by application |
| Injection Volume | Varies by application | Varies by application |
| Column Temperature | 35 ± 2 °C[9] | Ambient |
| Run Time | < 3 minutes for high-throughput | < 2 minutes for high-throughput[7] |
Mass Spectrometric Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[2][7] |
| MRM Transitions | |
| Hydrochlorothiazide | m/z 295.8 → 205.1[2] or m/z 296.0 → 204.9[7] |
| 13C,d2-Hydrochlorothiazide | m/z 298.9 → 206.3[2] or m/z 299.0 → 205.9[7] |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | Optimized for specific instrument (e.g., 200 ms)[7] |
Quantitative Data Summary
The following tables summarize typical validation parameters for a high-throughput bioanalytical method for hydrochlorothiazide using 13C,d2-hydrochlorothiazide as an internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range (ng/mL) | r² | LLOQ (ng/mL) |
| Hydrochlorothiazide | Human Plasma | 3.005 - 499.994[2][6] | > 0.99[2][6] | 3.005[2][6] |
| Hydrochlorothiazide | Human Plasma | 0.50 - 250.0[7] | > 0.99[7] | 0.50[7] |
| Hydrochlorothiazide | Human Plasma | 1 - 500[10] | > 0.99[10] | 1[10] |
| Hydrochlorothiazide | Human Plasma | 0.5 - 500[11] | 0.9974[11] | 0.5[11] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Hydrochlorothiazide | LQC | 8.076[2] | < 8.21[2][6] | < 8.21[2][6] | 98.01 - 103.80[2][6] |
| MQC | 252.367[2] | < 8.21[2][6] | < 8.21[2][6] | 98.01 - 103.80[2][6] | |
| HQC | 419.392[2] | < 8.21[2][6] | < 8.21[2][6] | 98.01 - 103.80[2][6] | |
| Hydrochlorothiazide | LQC | 1.50[7] | ≤ 5.26[7] | ≤ 5.26[7] | Within ±15% of nominal |
| MQC | 20.0, 100.0[7] | ≤ 5.26[7] | ≤ 5.26[7] | Within ±15% of nominal | |
| HQC | 200.0[7] | ≤ 5.26[7] | ≤ 5.26[7] | Within ±15% of nominal |
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) |
| Hydrochlorothiazide | LLE | Not explicitly stated, but method showed good precision and accuracy[2] |
| Hydrochlorothiazide | SPE | 96.6 - 103.1[7] |
| Hydrochlorothiazide | SPE | 86.4[11] |
| 13C,d2-Hydrochlorothiazide | LLE | Similar to unlabeled HCTZ[2] |
| 13C,d2-Hydrochlorothiazide | SPE | Similar to unlabeled HCTZ[7] |
Conclusion
The use of 13C,d2-hydrochlorothiazide as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the high-throughput quantification of hydrochlorothiazide in biological matrices. The detailed protocols and compiled data herein serve as a valuable resource for researchers and scientists in the field of drug development, enabling efficient and accurate bioanalysis to support preclinical and clinical studies. The methodologies are designed to be automated, further enhancing throughput in a drug discovery and development setting.
References
- 1. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 3. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Hydrochlorothiazide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Throughput Analysis of Hydrochlorothiazide in Human Plasma for Clinical Trials using ¹³C,d₂-Hydrochlorothiazide as an Internal Standard by LC-MS/MS
Introduction
Hydrochlorothiazide (HCTZ) is a widely prescribed thiazide diuretic for the treatment of hypertension and edema.[1][2][3] Accurate and reliable quantification of HCTZ in human plasma is crucial for pharmacokinetic and bioequivalence studies during clinical trials. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of HCTZ in human plasma, utilizing the stable isotope-labeled compound ¹³C,d₂-hydrochlorothiazide (HCTZ-¹³C,d₂) as an internal standard (IS) to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard is advantageous as it co-elutes with the analyte, effectively compensating for variations in sample preparation and matrix effects.[4]
This method has been validated according to the US FDA guidelines for bioanalytical method validation and is suitable for high-throughput analysis of clinical trial samples.[5][6]
Experimental Protocols
1. Materials and Reagents
-
Hydrochlorothiazide (HCTZ) reference standard (≥99% purity)
-
¹³C,d₂-Hydrochlorothiazide (HCTZ-¹³C,d₂) internal standard (≥98% purity)[4][7]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K₂EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or liquid-liquid extraction solvents (e.g., diethyl ether, dichloromethane)[1][6][8]
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Sample Preparation
Two primary methods for plasma sample extraction are presented: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
3.1. Protocol 1: Solid Phase Extraction (SPE)
-
Thaw plasma samples at room temperature.
-
To 250 µL of plasma, add 50 µL of the internal standard working solution (containing HCTZ-¹³C,d₂).[4]
-
Vortex mix for 30 seconds.
-
Condition the SPE cartridges (e.g., Phenomenex Strata™-X) with 1 mL of methanol followed by 1 mL of water.[4]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.[1]
3.2. Protocol 2: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples at room temperature.
-
To 300 µL of plasma, add 50 µL of the internal standard working solution (containing HCTZ-¹³C,d₂).[6]
-
Vortex mix for 30 seconds.
-
Add 100 µL of a buffer solution (e.g., 2% formic acid in water).[6]
-
Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, 70:30 v/v).[6]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., Zorbax Eclipse XDB-C18, 4.6×50 mm, 5 µm) is suitable for separation.[5]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of acetonitrile and water with 0.1% formic acid or a buffer like ammonium acetate.[4][8][9] For example, an isocratic mobile phase of acetonitrile and 2 mM ammonium acetate (80:20, v/v) can be effective.[6]
-
Column Temperature: Ambient or controlled at 35-40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for HCTZ.[4][6][8]
-
Multiple Reaction Monitoring (MRM) Transitions:
Data Presentation
The following tables summarize the quantitative data from a validated bioanalytical method for HCTZ using HCTZ-¹³C,d₂ as an internal standard.
Table 1: Linearity and Sensitivity
| Parameter | Value |
| Linearity Range | 3.005 - 499.994 ng/mL[6] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Lower Limit of Quantification (LLOQ) | 3.005 ng/mL[6] |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 3.008 | 1.49 | 97.14 | N/A | N/A |
| Low QC (LQC) | 8.076 | 3.32 - 8.21 | 1.99 - 3.80 | N/A | N/A |
| Medium QC (MQC) | 252.367 | 3.32 - 8.21 | 1.99 - 3.80 | N/A | N/A |
| High QC (HQC) | 419.392 | 3.32 - 8.21 | 1.99 - 3.80 | N/A | N/A |
| Data derived from a representative study.[6] N/A: Not explicitly available in the cited source. |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) | Precision of Recovery (%CV) |
| Hydrochlorothiazide (HCTZ) | 81.33 | 3.85 |
| ¹³C,d₂-Hydrochlorothiazide (HCTZ-¹³C,d₂) | 82.83 | 4.34 |
| Data from a liquid-liquid extraction method.[6] |
Visualizations
Caption: Bioanalytical workflow for HCTZ quantification.
References
- 1. ijbio.com [ijbio.com]
- 2. Development and Validation of Bioanalytical Method for Determination of Telmisartan and Hydrochlorothiazide Using HPTLC in Human Plasma [scirp.org]
- 3. akjournals.com [akjournals.com]
- 4. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 7. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High performance liquid chromatography/negative ion electrospray tandem mass spectrometry method for the measurement of hydrochlorothiazide in human plasma: application to a comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
Troubleshooting & Optimization
How to address matrix effects in 13C,d2-hydrochlorothiazide LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in the LC-MS/MS analysis of 13C,d2-hydrochlorothiazide.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing step-by-step solutions.
Issue 1: Inconsistent or poor recovery of hydrochlorothiazide and/or the 13C,d2-hydrochlorothiazide internal standard.
Possible Cause: Suboptimal sample preparation leading to loss of analyte and/or internal standard.
Troubleshooting Steps:
-
Re-evaluate your sample preparation method. The choice of sample cleanup is critical in minimizing matrix effects and ensuring consistent recovery.[1][2] Consider the following techniques:
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts. A study quantifying amiloride and hydrochlorothiazide in human plasma utilized Phenomenex Strata™-X extraction cartridges, achieving mean recoveries of 89.0% for amiloride and 98.7% for hydrochlorothiazide.[3]
-
Liquid-Liquid Extraction (LLE): A simple and effective technique. One method for hydrochlorothiazide and nifedipine in human plasma used ethyl acetate-dichloromethane (8:2) as the extraction solvent, resulting in mean extraction recoveries of 98.1% for hydrochlorothiazide.[4]
-
Protein Precipitation (PPT): A rapid method, but may result in less clean extracts compared to SPE or LLE.[1] Acetonitrile is a common precipitating agent.[5]
-
-
Optimize SPE parameters. If using SPE, ensure the following are optimized:
-
Sorbent selection: Choose a sorbent that provides good retention for hydrochlorothiazide.
-
Wash steps: Employ a wash solution that removes interferences without eluting the analyte.
-
Elution solvent: Use a solvent that ensures complete elution of both the analyte and the internal standard.
-
-
Ensure complete co-elution of analyte and internal standard. The stable isotope-labeled internal standard (SIL-IS) is designed to compensate for matrix effects, and this is most effective when the analyte and IS have identical chromatographic behavior.[6] A slight shift in retention time can lead to differential matrix effects.[6] If you observe a separation, consider adjusting your chromatographic conditions (e.g., mobile phase composition, gradient, or column chemistry).
Issue 2: Significant ion suppression or enhancement is observed despite using a stable isotope-labeled internal standard.
Possible Cause: The matrix effect is too severe for the internal standard to fully compensate, or there is a problem with the internal standard itself.
Troubleshooting Steps:
-
Assess the magnitude of the matrix effect. This can be done qualitatively using post-column infusion or quantitatively by comparing the response of the analyte in a post-extraction spiked sample to its response in a neat solution.[1][7]
-
Improve sample cleanup. If significant matrix effects are present, a more rigorous sample preparation method is likely needed. Switching from protein precipitation to solid-phase extraction can often provide a cleaner sample and reduce ion suppression.[1]
-
Modify chromatographic conditions.
-
Adjust the gradient: A longer, shallower gradient can help to separate the analyte from co-eluting matrix components.[8]
-
Change the column: A column with a different stationary phase may provide better separation from interfering compounds.
-
-
Dilute the sample. If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components, thereby lessening the matrix effect.[8]
-
Verify the purity and concentration of the 13C,d2-hydrochlorothiazide internal standard. An incorrect concentration or the presence of impurities can lead to inaccurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[9] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and precision of the quantitative results.[2][8] Biological samples like plasma are complex and contain numerous endogenous compounds that can cause these effects.[10]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like 13C,d2-hydrochlorothiazide used?
A2: A SIL-IS is considered the "gold standard" for compensating for matrix effects in LC-MS/MS analysis.[11] Because 13C,d2-hydrochlorothiazide is chemically and physically almost identical to hydrochlorothiazide, it co-elutes and experiences the same degree of ion suppression or enhancement.[12] By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[11]
Q3: How do I properly evaluate matrix effects during method validation?
A3: According to regulatory guidelines, such as those from the FDA, matrix effects should be assessed during method validation.[13][14][15] The most common approach is the post-extraction spike method:
-
Extract blank matrix from at least six different sources.
-
Spike the extracted matrix with the analyte and internal standard at low and high concentrations.
-
Compare the peak areas of the analytes in these spiked samples to the peak areas of the analytes in a neat solution at the same concentration.
-
The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The internal standard-normalized MF should be close to 1.
Q4: What are the alternatives to using a SIL-IS if I suspect it's not performing optimally?
A4: While a SIL-IS is the preferred approach, other methods can be used to mitigate matrix effects:
-
Matrix-Matched Calibration: Calibration standards are prepared in the same biological matrix as the samples.[16][17] This ensures that the standards and samples experience similar matrix effects. However, finding a truly "blank" matrix can be challenging.[8]
-
Standard Addition: Known amounts of the analyte are added to the actual samples.[17][18] A calibration curve is then generated for each sample, which can be laborious but is very effective at correcting for sample-specific matrix effects.[8][16]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Hydrochlorothiazide from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 250 µL of plasma, add the 13C,d2-hydrochlorothiazide internal standard. Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
Protocol 2: Quantitative Assessment of Matrix Effect
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards at low and high concentrations in the mobile phase.
-
Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources. After extraction, spike the extracts with the analyte and internal standard to the same low and high concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike blank plasma with the analyte and internal standard at low and high concentrations before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery:
-
MF = Peak Area of Set B / Peak Area of Set A
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
IS-Normalized MF = MF of Analyte / MF of Internal Standard
-
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Hydrochlorothiazide Analysis
| Sample Preparation Technique | Analyte(s) | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Amiloride & Hydrochlorothiazide | Human Plasma | 98.7% (HCTZ) | [3] |
| Liquid-Liquid Extraction (LLE) | Hydrochlorothiazide & Nifedipine | Human Plasma | 98.1% (HCTZ) | [4] |
| Protein Precipitation (PPT) | Four Antihypertensive Drugs | Rat Plasma | 67.8% - 108.4% | [5] |
| Solid-Phase Extraction (SPE) | Lisinopril & Hydrochlorothiazide | Human Plasma | 96.6% - 103.1% | [19] |
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Key strategies for mitigating matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A High Throughput HPLC-MS/MS Method for Antihypertensive Drugs Determination in Plasma and Its Application on Pharmacokinetic Interaction Study with Shuxuetong Injection in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. longdom.org [longdom.org]
- 10. youtube.com [youtube.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 14. fda.gov [fda.gov]
- 15. pharmacompass.com [pharmacompass.com]
- 16. info.asistandards.com [info.asistandards.com]
- 17. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
- 18. fiveable.me [fiveable.me]
- 19. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Hydrochlorothiazide and ¹³C,d₂-Hydrochlorothiazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of hydrochlorothiazide (HCTZ) and its stable isotope-labeled internal standard (IS), ¹³C,d₂-hydrochlorothiazide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during method development and routine analysis.
Question: Why am I observing poor peak shape (tailing or fronting) for hydrochlorothiazide and/or its internal standard?
Answer:
Poor peak shape can arise from several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic sites on the hydrochlorothiazide molecule, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to distorted peaks.
-
Solution: Implement a robust sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.[2][3][4][5] If the column is contaminated, try flushing it with a strong solvent. If the stationary phase has degraded, the column may need to be replaced.
-
-
Extra-Column Volume: Excessive tubing length or improper fittings can cause band broadening and peak tailing.[1]
-
Solution: Use tubing with the smallest possible inner diameter and length. Ensure all fittings are properly connected to minimize dead volume.[1]
-
Question: What should I do if I am seeing low sensitivity or a poor signal-to-noise ratio?
Answer:
Low sensitivity can be a significant issue, especially when analyzing biological samples with low concentrations of the analyte.
-
Mass Spectrometry Parameters: Inappropriate mass spectrometer settings will directly impact sensitivity.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, including ion spray voltage, gas flows (nebulizer, heater, and curtain gas), and temperature.[3] Hydrochlorothiazide is typically analyzed in negative ionization mode.[2][3][4][5][6][7] Optimize the collision energy and other MS/MS parameters for the specific transitions of hydrochlorothiazide (e.g., m/z 296.0 → 204.9) and ¹³C,d₂-hydrochlorothiazide (e.g., m/z 299.0 → 205.9).[3][4]
-
-
Mobile Phase Composition: The mobile phase can influence ionization efficiency.
-
Solution: While acidic mobile phases are good for peak shape, ensure the additives are volatile and compatible with MS (e.g., formic acid, ammonium formate). Avoid non-volatile buffers like phosphate.
-
-
Sample Preparation: Inefficient extraction or the presence of matrix effects can suppress the analyte signal.
-
Solution: Evaluate and optimize your sample preparation method. Both LLE and SPE have been successfully used for hydrochlorothiazide extraction from plasma.[2][3][4][5] Assess for matrix effects by comparing the response of the analyte in a clean solution versus a post-extraction spiked matrix sample.
-
Question: I am experiencing co-elution or poor resolution between hydrochlorothiazide and other components in my sample. How can I improve the separation?
Answer:
Achieving adequate resolution is critical for accurate quantification.
-
Mobile Phase Gradient: An isocratic elution may not provide sufficient separation for complex samples.
-
Solution: Develop a gradient elution method. Start with a higher aqueous composition to retain the analytes and then gradually increase the organic solvent percentage to elute them.
-
-
Column Chemistry: The choice of stationary phase is crucial.
-
Flow Rate: Adjusting the flow rate can sometimes improve resolution.
-
Solution: Lowering the flow rate can increase the number of theoretical plates and improve separation, but it will also increase the run time.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for hydrochlorothiazide and ¹³C,d₂-hydrochlorothiazide?
A1: In negative ion mode ESI-MS/MS, common transitions are:
Q2: What type of analytical column is recommended for this separation?
A2: A reversed-phase C18 column is the most frequently used and generally provides good retention and selectivity for hydrochlorothiazide.[3][4][8][9]
Q3: What mobile phases are commonly used?
A3: A combination of an aqueous solution with an organic solvent is standard.
-
Aqueous Phase: Water with an acidic modifier like 0.1% formic acid or a buffer such as 5 mM ammonium formate is common.[2][3][4]
-
Organic Phase: Acetonitrile or methanol is typically used.[2][8]
Q4: What are the key considerations for sample preparation?
A4: The goal of sample preparation is to extract the analytes from the matrix and remove potential interferences.
-
Liquid-Liquid Extraction (LLE): A simple and cost-effective method.[2]
-
Solid-Phase Extraction (SPE): Can provide cleaner extracts and higher recovery.[3][4][5]
Experimental Protocols
Below are examples of experimental conditions adapted from published methods.
Table 1: Example LC-MS/MS Parameters for Hydrochlorothiazide and ¹³C,d₂-Hydrochlorothiazide Analysis
| Parameter | Condition 1 | Condition 2 |
| LC System | Standard HPLC or UHPLC system | Standard HPLC or UHPLC system |
| Column | Hypersil Gold C18 (50 mm x 3.0 mm, 5 µm)[3] | ACE C18 (50 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase A | 5.0 mM Ammonium Formate, pH 4.5 | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | Acetonitrile | Methanol[2] |
| Elution | Isocratic: 85% B[3] | Isocratic: 70% B[2] |
| Flow Rate | 0.550 mL/min[3] | Not Specified |
| Injection Volume | 5 µL | 5 µL[2] |
| Column Temp. | Not Specified | 42°C[2] |
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI)[3] | Negative Electrospray Ionization (ESI)[2] |
| MRM Transitions | HCTZ: 296.0 → 204.9, ¹³C,d₂-HCTZ: 299.0 → 205.9[3] | Not Specified |
| Sample Prep. | Solid-Phase Extraction (SPE)[3] | Liquid-Liquid Extraction (LLE)[2] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common chromatographic issues.
Caption: A logical workflow for troubleshooting common chromatographic problems.
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma – Oriental Journal of Chemistry [orientjchem.org]
- 3. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 8. ijpsm.com [ijpsm.com]
- 9. Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape and sensitivity for 13C,d2-hydrochlorothiazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor peak shape and sensitivity during the analysis of 13C,d2-hydrochlorothiazide by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS conditions for analyzing hydrochlorothiazide and its deuterated internal standards?
A1: Successful analysis of hydrochlorothiazide and its isotopologues is commonly achieved using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Typical conditions involve a C18 analytical column with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous component with additives such as formic acid or ammonium formate to control pH and improve ionization.[1][2][3] Hydrochlorothiazide and its deuterated analogs, including 13C,d2-hydrochlorothiazide, are often analyzed in negative ion mode electrospray ionization (ESI) for enhanced sensitivity.[2][3][4]
Q2: My 13C,d2-hydrochlorothiazide peak is tailing. What are the common causes?
A2: Peak tailing for hydrochlorothiazide is a frequent issue and can be attributed to several factors.[5] A primary cause is secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based columns.[6] Other potential causes include column contamination, column overload, and extra-column volume effects.[7]
Q3: How can I improve the sensitivity of my 13C,d2-hydrochlorothiazide analysis?
A3: To enhance sensitivity, ensure optimal ionization of the analyte. For hydrochlorothiazide, negative ion ESI is generally preferred.[3][4] Optimizing the mobile phase composition, including the pH and the type of organic modifier, can significantly impact ionization efficiency.[8] Additionally, proper sample preparation to minimize matrix effects is crucial.[2] Techniques like solid-phase extraction (SPE) can be effective in cleaning up complex samples.[3][4]
Q4: I am observing split peaks for my analyte. What could be the reason?
A4: Split peaks can arise from a few common problems. A partially blocked inlet frit on the column can cause the sample to be unevenly distributed.[7] Injecting the sample in a solvent that is much stronger than the mobile phase can also lead to peak distortion, including splitting.[5][9] It is always recommended to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase.[10]
Troubleshooting Guides
Poor Peak Shape: Tailing Peaks
This guide provides a systematic approach to troubleshooting peak tailing for 13C,d2-hydrochlorothiazide.
Problem: The chromatographic peak for 13C,d2-hydrochlorothiazide exhibits significant tailing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Steps and Explanations:
| Step | Action | Rationale |
| 1. Mobile Phase Optimization | Adjust the pH of the aqueous mobile phase by adding a small percentage of formic acid (e.g., 0.1%) or using an ammonium formate buffer.[1][11] | Hydrochlorothiazide has acidic protons, and controlling the mobile phase pH can suppress the ionization of residual silanol groups on the column, thereby minimizing secondary interactions that cause peak tailing.[6] |
| 2. Column Health | If the mobile phase adjustment does not resolve the tailing, flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile). If the issue persists, consider replacing the analytical column.[5][7] | Over time, columns can become contaminated with strongly retained matrix components, leading to poor peak shape. A thorough flush can remove these contaminants. If the stationary phase is irreversibly damaged, replacement is necessary. |
| 3. Sample Considerations | Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition. If column overload is suspected, dilute the sample.[9][10] | Injecting a sample in a strong solvent can cause the analyte to spread on the column before the gradient starts, leading to peak distortion. High sample concentrations can saturate the stationary phase, also resulting in tailing. |
| 4. System Check | Minimize the length and internal diameter of all tubing between the injector and the detector to reduce extra-column volume.[7] | Excessive volume outside of the column can lead to peak broadening and tailing. |
Low Sensitivity
This guide addresses common causes of low sensitivity in the analysis of 13C,d2-hydrochlorothiazide.
Problem: The signal intensity for 13C,d2-hydrochlorothiazide is lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low sensitivity.
Detailed Steps and Explanations:
| Step | Action | Rationale |
| 1. Mass Spectrometer Performance | Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. | A well-tuned and calibrated instrument is fundamental for achieving optimal sensitivity. |
| 2. Ionization Source Optimization | Confirm that the analysis is being performed in negative ion mode. Optimize source parameters such as gas flows, temperatures, and voltages.[3][4] | Hydrochlorothiazide ionizes efficiently in negative mode. Fine-tuning the source conditions can significantly enhance the signal. |
| 3. Mobile Phase Effects | Evaluate the impact of mobile phase additives. While formic acid is common, ammonium formate can sometimes provide better sensitivity for certain compounds in negative ion mode. | The choice and concentration of mobile phase additives can influence the ionization efficiency of the analyte. |
| 4. Sample Preparation | If analyzing complex matrices like plasma, assess for ion suppression. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][4] | Co-eluting matrix components can suppress the ionization of the analyte, leading to a loss of sensitivity. Effective sample preparation minimizes these matrix effects. |
Data and Protocols
Table 1: Effect of Mobile Phase Additive on Peak Asymmetry and Sensitivity
The following table summarizes the expected impact of different mobile phase additives on the analysis of 13C,d2-hydrochlorothiazide.
| Mobile Phase Additive (0.1%) | Expected Peak Asymmetry (Tailing Factor) | Expected Signal-to-Noise Ratio (S/N) |
| None | > 1.5 | Low |
| Formic Acid | 1.1 - 1.3 | Moderate |
| Ammonium Formate | 1.0 - 1.2 | High |
Experimental Protocol: Mobile Phase Optimization
Objective: To determine the optimal mobile phase additive for improving peak shape and sensitivity for 13C,d2-hydrochlorothiazide.
Materials:
-
13C,d2-hydrochlorothiazide standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
Procedure:
-
Prepare three sets of mobile phases:
-
Set A (No Additive): Mobile Phase A: Water; Mobile Phase B: Acetonitrile.
-
Set B (Formic Acid): Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Set C (Ammonium Formate): Mobile Phase A: 10 mM Ammonium Formate in Water; Mobile Phase B: Acetonitrile.
-
-
Prepare a working solution of 13C,d2-hydrochlorothiazide in 50:50 water:acetonitrile.
-
Equilibrate the LC-MS system with Set A mobile phases.
-
Inject the working solution and acquire data using a suitable gradient (e.g., 5% to 95% B over 5 minutes).
-
Repeat steps 3 and 4 for Set B and Set C mobile phases, ensuring the column is thoroughly equilibrated with each new mobile phase system.
-
Process the data and compare the peak asymmetry (tailing factor) and signal-to-noise ratio for each condition.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 3. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 10. halocolumns.com [halocolumns.com]
- 11. Sustainable chromatographic quantitation of multi-antihypertensive medications: application on diverse combinations containing hydrochlorothiazide along with LC–MS/MS profiling of potential impurities: greenness and whiteness evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing isotopic exchange of deuterium in 13C,d2-hydrochlorothiazide
Welcome to the Technical Support Center for 13C,d2-Hydrochlorothiazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isotopic exchange of deuterium in 13C,d2-Hydrochlorothiazide during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for 13C,d2-Hydrochlorothiazide?
Isotopic exchange, in this context, refers to the process where deuterium atoms on the 13C,d2-Hydrochlorothiazide molecule are replaced by hydrogen atoms from the surrounding environment. This is also commonly referred to as back-exchange. For 13C,d2-Hydrochlorothiazide, which is often used as an internal standard in quantitative analyses by LC-MS, maintaining its isotopic purity is crucial for accurate and reproducible results.[1][2][3] Loss of deuterium will lead to a change in the mass-to-charge ratio (m/z), compromising its function as a reliable internal standard.
Q2: Which deuterium atoms in 13C,d2-Hydrochlorothiazide are susceptible to exchange?
The deuterium atoms in 13C,d2-Hydrochlorothiazide are located on the carbon atom at position 3 of the benzothiadiazine ring. This position is adjacent to a sulfonyl group, which can make the attached protons (or deuterons) acidic and thus more susceptible to exchange, particularly under certain conditions.
Q3: What are the primary factors that promote isotopic exchange?
The main factors that can facilitate the exchange of deuterium for hydrogen are:
-
pH: The rate of exchange is highly dependent on the pH of the solution. For many compounds, the minimum rate of exchange occurs in a slightly acidic environment, around pH 2.5-3.[4] Both strongly acidic and, particularly, alkaline conditions can catalyze the exchange.
-
Solvent: Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), can readily donate hydrogen atoms and promote isotopic exchange. Aprotic solvents (e.g., acetonitrile, tetrahydrofuran, chloroform) are preferred for minimizing this risk.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Therefore, it is advisable to handle and store solutions of 13C,d2-Hydrochlorothiazide at low temperatures.
-
Moisture: The presence of water, even in trace amounts, can be a significant source of protons for exchange. It is critical to use dry solvents and glassware, and to minimize exposure to atmospheric moisture.
Q4: How should I store 13C,d2-Hydrochlorothiazide to ensure its stability?
To maintain the isotopic integrity of 13C,d2-Hydrochlorothiazide, it is recommended to:
-
Store the solid compound in a tightly sealed container, protected from light and moisture, at the temperature specified by the supplier (typically refrigerated or frozen).
-
For solutions, use anhydrous, aprotic solvents whenever possible.
-
Store solutions at low temperatures (e.g., 4°C or -20°C) in tightly capped vials to minimize solvent evaporation and moisture absorption.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Gradual decrease in the m/z of the internal standard peak over a series of LC-MS injections. | Isotopic exchange is occurring in the sample vial or autosampler. | - Ensure the sample is dissolved in an aprotic solvent. If an aqueous or protic mobile phase is used, minimize the time the sample spends in the autosampler. - Control the temperature of the autosampler (e.g., set to 4°C). - Adjust the pH of the sample diluent to be in the range of 2.5-3, if compatible with your analytical method. |
| Inconsistent internal standard response across different sample preparations. | Variability in the extent of isotopic exchange due to differences in sample handling. | - Standardize the sample preparation protocol, ensuring consistent use of anhydrous solvents and minimizing exposure to air and moisture. - Use freshly prepared solutions of the internal standard. - Prepare samples in an inert atmosphere (e.g., under nitrogen or argon) if high sensitivity is required. |
| Appearance of a new peak at a lower m/z corresponding to the non-deuterated or partially deuterated compound. | Significant isotopic exchange has occurred. | - Review the storage and handling conditions of the stock and working solutions. - Perform a stability study under your experimental conditions to determine the rate of exchange (see Experimental Protocols section). - Consider using a different solvent system or adjusting the pH. |
Quantitative Data
Table 1: Impact of Deuteration on the Stability of an Acidic Methine Center
| Compound | Half-life of Racemization (hours) at 37°C, pD 7.8 | Fold Improvement in Stability |
| Non-deuterated | 3.0 - 7.3 | - |
| Deuterated | Substantially longer (3.6 to 8.5-fold increase) | 3.6 - 8.5 |
Data adapted from a study on glutarimide-based molecular glues, which also possess an acidic methine proton and are prone to racemization via a similar mechanism to H/D exchange.
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability of 13C,d2-Hydrochlorothiazide in a Given Solvent System
Objective: To determine the rate of deuterium exchange of 13C,d2-Hydrochlorothiazide under specific experimental conditions (e.g., in a particular solvent, at a certain pH and temperature).
Materials:
-
13C,d2-Hydrochlorothiazide
-
Solvent system to be tested (e.g., mobile phase, sample diluent)
-
High-resolution mass spectrometer (HRMS) or a tandem mass spectrometer (LC-MS/MS)
-
HPLC or UHPLC system
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of 13C,d2-Hydrochlorothiazide in an anhydrous aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare the test solution by diluting the stock solution with the solvent system of interest to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the test solution into the LC-MS/MS system.
-
Incubation: Incubate the remaining test solution at the desired temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and inject it into the LC-MS/MS system.
-
Data Analysis:
-
Monitor the ion chromatograms for the m/z of 13C,d2-Hydrochlorothiazide and any potential exchange products (i.e., with one or both deuterium atoms replaced by hydrogen).
-
Calculate the percentage of the deuterated form remaining at each time point relative to the total peak area of all isotopic forms.
-
Plot the percentage of remaining 13C,d2-Hydrochlorothiazide against time to determine the rate of exchange.
-
Visualizations
Experimental Workflow for Isotopic Stability Assessment
Caption: Workflow for assessing the isotopic stability of 13C,d2-Hydrochlorothiazide.
Factors Influencing Deuterium Exchange
Caption: Key factors that can accelerate the isotopic exchange of deuterium.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Calibration curve and linearity issues with 13C,d2-hydrochlorothiazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve and linearity issues during the bioanalysis of hydrochlorothiazide using 13C,d2-hydrochlorothiazide as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range and acceptable R² value for a hydrochlorothiazide calibration curve in human plasma?
A1: For bioanalytical methods, a typical linear range for hydrochlorothiazide in human plasma can span from 0.5 ng/mL to 500 ng/mL.[1] It is generally expected that the coefficient of determination (R²) for the calibration curve should be ≥ 0.995.[2][3] However, acceptance criteria can vary based on regulatory guidelines, with some requiring R² > 0.990.[4]
Q2: What are the common MRM transitions for hydrochlorothiazide and its 13C,d2-labeled internal standard?
A2: Hydrochlorothiazide is typically analyzed in negative ionization mode. Common multiple reaction monitoring (MRM) transitions are:
Q3: Can degradation of hydrochlorothiazide affect my results even if I use a stable isotope-labeled internal standard?
A3: Yes. While a stable isotope-labeled internal standard (SIL-IS) like 13C,d2-hydrochlorothiazide can compensate for variability in sample extraction and matrix effects, it cannot correct for the degradation of the analyte that occurs before the addition of the internal standard. Hydrochlorothiazide is known to be unstable under certain conditions, such as extremes of pH.[5] If degradation occurs during sample collection, storage, or handling prior to spiking with the IS, the measured concentration of the analyte will be artificially low.
Q4: What are the main degradation products of hydrochlorothiazide that I should be aware of?
A4: Under stress conditions such as acid and base hydrolysis, hydrochlorothiazide can degrade to form products like 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA).[5] It is crucial to ensure that your chromatographic method separates these degradants from the parent drug and the internal standard to avoid interference.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve can manifest as a curve that flattens at higher concentrations or shows a poor coefficient of determination (R²).
Caption: Troubleshooting workflow for a non-linear calibration curve.
| Parameter | Potential Problem | Recommended Action |
| R² Value | < 0.995 | Investigate sources of variability. While some guidelines accept >0.990, a value below 0.995 warrants a closer look at the data.[2][3][4] |
| Analyte Peak Area | Plateaus at high concentrations | Indicates possible detector saturation. Dilute upper-level calibrants and re-inject. |
| Internal Standard Peak Area | Significant variation across calibrants (>15-20% CV) | Suggests inconsistent sample preparation or significant matrix effects. |
| Residuals Plot | Shows a clear pattern (e.g., U-shaped) | Indicates that a linear model may not be appropriate for the concentration range. Consider a weighted regression (e.g., 1/x or 1/x²) or narrowing the calibration range. |
-
Prepare a dilution series: Dilute the highest concentration calibrant by a factor of 5 and 10.
-
Inject and analyze: Run the diluted samples on the LC-MS/MS system.
-
Back-calculate concentrations: Multiply the measured concentrations by the dilution factor.
-
Compare results: If the back-calculated concentrations of the diluted samples are closer to the nominal value than the original high concentration standard, detector saturation is likely occurring.
Issue 2: Inconsistent Internal Standard (IS) Response
The response of the 13C,d2-hydrochlorothiazide internal standard should be consistent across all samples (calibrants, QCs, and unknowns). High variability can lead to poor accuracy and precision.
Caption: Troubleshooting inconsistent internal standard response.
| Parameter | Typical Acceptance Criteria | Potential Issue if Deviated |
| Extraction Recovery | 85-115% with a CV <15% | Low or highly variable recovery suggests issues with the extraction method (e.g., SPE). |
| Matrix Factor (MF) | 0.85 - 1.15 | Values outside this range indicate significant ion suppression or enhancement. |
| IS-Normalized Matrix Factor | CV < 15% | High variability suggests the IS is not adequately compensating for matrix effects. |
-
Prepare three sets of samples:
-
Set A: Analyte and IS in neat solution (e.g., mobile phase).
-
Set B: Blank plasma extract spiked with analyte and IS at the same concentration as Set A.
-
Set C: Spiked plasma samples that have undergone the full extraction process.
-
-
Analyze all sets via LC-MS/MS.
-
Calculate Matrix Factor (MF) and Extraction Recovery:
-
Matrix Factor = (Peak Area in Set B) / (Peak Area in Set A)
-
Extraction Recovery % = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Evaluate the results: An MF significantly different from 1 indicates a strong matrix effect. The IS-normalized MF can be calculated to assess if the IS is tracking the analyte.
Issue 3: Poor Solid-Phase Extraction (SPE) Recovery
Low or inconsistent recovery of hydrochlorothiazide during SPE is a common source of error.
| Symptom | Potential Cause | Recommended Solution |
| Low Recovery | Incomplete elution | Increase the volume or strength of the elution solvent. Ensure the pH of the elution solvent is appropriate to elute hydrochlorothiazide. |
| Analyte breakthrough during sample loading | Decrease the sample loading flow rate. Ensure the sample pH is optimized for retention on the sorbent. | |
| Inconsistent Recovery | Drying of the sorbent bed before sample loading | Ensure the sorbent bed remains wetted after the conditioning and equilibration steps. |
| Variable sample matrix | Optimize the wash steps to remove interfering endogenous components without eluting the analyte. |
Published methods have demonstrated high and consistent recovery for hydrochlorothiazide from plasma using SPE.
| Extraction Method | Analyte | Recovery Range | Reference |
| Solid-Phase Extraction | Hydrochlorothiazide | 96.6% - 103.1% | [6] |
| Solid-Phase Extraction | Hydrochlorothiazide | 97.6% - 99.4% | [7] |
| Liquid-Liquid Extraction | Hydrochlorothiazide | ~98.1% | [2] |
This technical support guide provides a starting point for troubleshooting common issues with the analysis of 13C,d2-hydrochlorothiazide. For more complex issues, further investigation into method parameters and sample characteristics may be necessary.
References
- 1. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Impact of mobile phase composition on 13C,d2-hydrochlorothiazide ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13C,d2-hydrochlorothiazide. The focus is on the impact of mobile phase composition on analyte ionization in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for hydrochlorothiazide and its stable isotope-labeled internal standard (SIL-IS), 13C,d2-hydrochlorothiazide?
A1: Hydrochlorothiazide (HCTZ) and its SIL-IS respond well in negative ion electrospray ionization (ESI) mode.[1][2][3][4] The molecule readily forms a deprotonated molecule [M-H]⁻, which is typically the most abundant ion in the precursor scan.[1][3] While some methods have explored positive ionization, negative mode generally provides superior sensitivity for HCTZ.[3][4]
Q2: How does the mobile phase pH affect the ionization of 13C,d2-hydrochlorothiazide?
A2: The pH of the mobile phase is a critical parameter for achieving optimal retention and ionization. Acidic conditions, typically achieved by adding formic acid or using an ammonium formate buffer with an acidic pH (e.g., pH 3.0-4.5), are commonly employed.[2][3] Controlling the pH is essential as it directly influences the retention time and response of HCTZ.[2] While acidic pH is common, some methods have successfully used higher pH mobile phases, such as a buffer at pH 8.5, which can also yield satisfactory results depending on the stationary phase and other chromatographic conditions.[5] In general, acidic mobile phases enhance the signal in negative ESI mode for compounds like HCTZ.
Q3: What is the impact of the organic modifier (e.g., acetonitrile vs. methanol) on the analysis?
A3: Acetonitrile is frequently chosen as the organic modifier in the mobile phase for HCTZ analysis due to its strong elution ability and its tendency to provide higher sensitivity compared to methanol.[1][3] The choice of organic solvent can significantly impact chromatographic resolution, peak shape, and ionization efficiency.
Q4: Why are additives like formic acid or ammonium formate used in the mobile phase?
A4: Mobile phase additives play a crucial role in improving chromatographic performance and ionization efficiency.
-
Formic Acid: Adding a small percentage of formic acid (e.g., 0.1%) to the aqueous component of the mobile phase helps to control the pH and can improve the response of HCTZ in the mass spectrometer.[1][3]
-
Ammonium Formate/Acetate: These salt buffers are used to control pH and can lead to a much higher response for HCTZ compared to other buffers like ammonium acetate.[2] The concentration of the buffer is also important; for instance, a 5.0 mM ammonium formate buffer has been shown to be effective.[2]
Q5: My signal for 13C,d2-hydrochlorothiazide is low. How can I improve it?
A5: Low signal intensity can stem from several factors related to the mobile phase. Consider the following troubleshooting steps:
-
Verify Ionization Mode: Ensure you are operating in negative ion mode, as this typically yields the best response for HCTZ.[3][4]
-
Optimize Mobile Phase pH: If you are not using an acidic additive, try adding 0.1% formic acid or an ammonium formate buffer (e.g., 4.0-5.0 mM, pH 4.0-4.5) to your aqueous phase.[2][3]
-
Switch Organic Modifier: If using methanol, consider switching to acetonitrile, as it has been reported to provide higher sensitivity for HCTZ.[3]
-
Check for Ion Suppression: Co-eluting matrix components can suppress the ionization of your analyte. The use of a stable isotope-labeled internal standard like 13C,d2-hydrochlorothiazide is the best way to compensate for this. If suppression is severe, improving sample preparation or chromatographic separation may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape | Inappropriate mobile phase pH or composition. | Optimize the mobile phase. Experiment with different acidic additives (formic acid) or buffers (ammonium formate).[2] Ensure the organic modifier percentage is suitable for good chromatography. |
| Inconsistent Retention Times | Unstable mobile phase pH or composition. | Ensure the mobile phase is well-mixed and degassed. Use a buffer to maintain a stable pH.[2][5] |
| High Background Noise | Contaminants in the mobile phase or LC system. | Use high-purity (LC-MS grade) solvents and additives. Flush the system thoroughly. |
| Ion Suppression or Enhancement | Co-eluting matrix components from the sample. | The primary purpose of using 13C,d2-hydrochlorothiazide is to correct for these effects. However, if the effect is extreme, enhance sample cleanup procedures (e.g., solid-phase extraction) or adjust the chromatographic gradient to better separate the analyte from interferences.[6] |
| No Signal Detected | Incorrect mass spectrometer settings or mobile phase incompatibility. | Confirm the mass transitions (Q1/Q3) for 13C,d2-hydrochlorothiazide. Ensure the mobile phase is compatible with ESI (i.e., contains volatile additives). |
Experimental Protocols & Data
Generalized LC-MS/MS Protocol for 13C,d2-Hydrochlorothiazide Analysis
This protocol represents a typical starting point based on common practices in published literature. Optimization is recommended for specific instrumentation and matrices.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Condition an Oasis HLB SPE cartridge with methanol followed by water.[2]
-
Pre-treat plasma samples and load them onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences. A solution of 5.0 mM ammonium formate can be essential during preconditioning and washing steps.[2]
-
Elute the analyte and internal standard using an appropriate elution solvent (e.g., mobile phase solution).[2]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 µm).[2][3]
-
Mobile Phase A: Water with 4.0 mM ammonium formate and 0.1% formic acid (pH 4.0).[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Flow Rate: 0.5 - 0.7 mL/min.[3]
-
Gradient: A gradient elution may be used to separate the analyte from matrix components.
-
Injection Volume: 5 µL.[1]
3. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.[2][3]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument.
Table of LC-MS/MS Parameters from Literature
| Parameter | Reference 1 [3] | Reference 2 [2] | Reference 3 [1] |
| Column | Hypersil Gold C18 (50x3.0mm, 5µm) | Hypersil Gold C18 (50x3.0mm, 5µm) | Agilent Eclipse Plus C18 (100x2.1mm, 3.5µm) |
| Mobile Phase A (Aqueous) | 4.0 mM Ammonium Formate (pH 4.0 with 0.1% Formic Acid) | 5.0 mM Ammonium Formate (pH 4.5 with 0.1% Formic Acid) | Water with 0.1% Formic Acid |
| Mobile Phase B (Organic) | Acetonitrile | Acetonitrile | Acetonitrile |
| Composition | 80:20 (B:A) | 85:15 (B:A) | Gradient Elution |
| Flow Rate | 0.700 mL/min | 0.550 mL/min | 0.3 mL/min |
| Ionization Mode | ESI Negative | ESI Negative | ESI Negative |
| HCTZ Transition (m/z) | 296.0 → 204.9 | Not specified | [M-H]⁻ |
| 13C,d2-HCTZ Transition (m/z) | 299.0 → 205.9 | Not specified | Not specified |
Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow for the bioanalysis of hydrochlorothiazide.
Caption: Decision tree for troubleshooting low signal intensity issues.
Caption: Impact of mobile phase components on HCTZ ionization.
References
- 1. A High Throughput HPLC-MS/MS Method for Antihypertensive Drugs Determination in Plasma and Its Application on Pharmacokinetic Interaction Study with Shuxuetong Injection in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover of 13C,d2-Hydrochlorothiazide in Autosamplers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the carryover of 13C,d2-hydrochlorothiazide in autosampler systems.
Frequently Asked Questions (FAQs)
Q1: What is autosampler carryover in LC-MS analysis?
A1: Autosampler carryover is the phenomenon where a small amount of an analyte from a previous injection appears in a subsequent analysis of a blank or another sample.[1][2] This can lead to inaccurate quantification, especially when analyzing low-concentration samples after high-concentration ones.[2] The chemical properties of the analyte, such as its tendency to adsorb to surfaces, can contribute to this issue.[3][4]
Q2: What are the common causes of carryover for a compound like 13C,d2-hydrochlorothiazide?
A2: Common causes of carryover include:
-
Adsorption: The analyte can adsorb to various surfaces within the autosampler's flow path, such as the needle, rotor seals, valves, and tubing.[3][4][5]
-
Mechanical Issues: Scratches or defects in the rotor or stator of the injection valve can trap small amounts of the sample.[6] Worn seals and fittings can also create dead volumes where the sample can be retained.[7]
-
Inadequate Rinsing: The wash solvent and rinsing protocol may not be effective at removing all traces of the analyte from the needle and other components between injections.[7]
-
Contaminated Blanks or Solvents: The blank solution or the rinse solvents themselves may be contaminated with the analyte.[1]
Q3: Why might 13C,d2-hydrochlorothiazide be prone to carryover?
A3: While specific data on 13C,d2-hydrochlorothiazide carryover is limited, hydrochlorothiazide and similar molecules can exhibit carryover due to their chemical properties. Factors that can influence carryover include the compound's polarity, solubility in different solvents, and potential for interaction with the materials of the autosampler components.
Q4: How can I prevent carryover before it becomes a problem?
A4: Proactive measures to prevent carryover include:
-
Optimizing the Wash Method: Use a strong and appropriate wash solvent to clean the needle and injection port between samples.[1]
-
Regular Maintenance: Perform routine preventative maintenance on your LC system, including inspection and replacement of worn parts like rotor seals and needles.[7]
-
Sample Ordering: When possible, arrange sample queues from low to high concentration. If a low-concentration sample must follow a high-concentration one, inserting a blank injection in between can help mitigate carryover.[2]
-
Proper Solvent Selection: Ensure that the analyte is fully soluble in the sample solvent to prevent precipitation in the autosampler.
Troubleshooting Guides
Guide 1: Identifying the Source of Carryover
This guide provides a systematic approach to pinpointing the origin of the observed carryover.
Step 1: Classify the Carryover
-
Classic Carryover: Inject a high-concentration standard followed by a series of blank injections. If the carryover peak area decreases with each subsequent blank, it is likely classic carryover caused by residual sample in the flow path.[1]
-
Constant Carryover: If the peak area in the blank injections remains relatively constant, the issue may be a contaminated blank, mobile phase, or a persistent source of contamination in the system.[1]
Step 2: Isolate the Autosampler
To determine if the autosampler is the primary source of carryover, you can perform a simple test. Inject a high-concentration standard, then physically disconnect the autosampler from the column and inject a blank directly. If the carryover peak disappears, the autosampler is the likely culprit.[6]
Step 3: Investigate Autosampler Components
If the carryover is traced to the autosampler, the following components should be investigated:
-
Needle and Needle Seat: The exterior and interior of the needle can be a significant source of carryover.[2][7]
-
Injection Valve: Worn or scratched rotor seals can trap analytes.[6][7]
-
Sample Loop: Although less common, residual sample can remain in the loop if not properly flushed.[2]
The following diagram illustrates the troubleshooting workflow for identifying the source of carryover.
Guide 2: Optimizing Wash Solvents and Methods
An effective wash solvent should be strong enough to dissolve and remove the analyte from the autosampler components.
Recommended Wash Solvents for Hydrochlorothiazide:
Based on the properties of hydrochlorothiazide, consider the following wash solvents. It is recommended to test their effectiveness empirically.
-
Acidified Organic Solvents: A mixture of methanol or acetonitrile with a small amount of formic acid (e.g., 0.1%) can be effective.[8]
-
Organic/Aqueous Mixtures: A mixture of methanol and water (e.g., 1:1 v/v) with 0.1% formic acid has been used as a needle wash for hydrochlorothiazide analysis.[8]
-
Solvent with Similar Polarity: A solvent that has a similar polarity to the mobile phase's strong solvent can be a good starting point.
Experimental Protocol for Evaluating Wash Solvents:
This protocol outlines a method for comparing the effectiveness of different wash solvents in reducing 13C,d2-hydrochlorothiazide carryover.
Objective: To determine the optimal wash solvent for minimizing carryover.
Materials:
-
High-concentration standard of 13C,d2-hydrochlorothiazide
-
Blank solution (e.g., mobile phase A)
-
Several candidate wash solvents (see table below for examples)
Procedure:
-
Equilibrate the LC-MS system.
-
Set the initial wash solvent in the autosampler.
-
Inject the high-concentration standard.
-
Immediately inject a blank solution and acquire the data. This is the carryover measurement.
-
Repeat the blank injection to observe if the carryover diminishes.
-
Thoroughly flush the autosampler with the next candidate wash solvent.
-
Repeat steps 3-5 for each candidate wash solvent.
-
Analyze the data to compare the carryover peak areas for each wash solvent.
The following diagram illustrates the experimental workflow for evaluating wash solvents.
Data Presentation
The following tables present illustrative data on the effectiveness of different wash solvents for reducing 13C,d2-hydrochlorothiazide carryover.
Table 1: Comparison of Wash Solvents for Carryover Reduction
| Wash Solvent Composition | High Standard Peak Area | Blank 1 Peak Area (Carryover) | Carryover (%) |
| 100% Water | 1,000,000 | 15,000 | 1.50% |
| 50:50 Acetonitrile:Water | 1,000,000 | 5,000 | 0.50% |
| 100% Acetonitrile | 1,000,000 | 2,000 | 0.20% |
| 80:20 Water:Acetonitrile | 1,000,000 | 8,000 | 0.80% |
| 1:1 Methanol:Water + 0.1% Formic Acid | 1,000,000 | 500 | 0.05% |
Table 2: Effect of Wash Time on Carryover Reduction with Optimal Solvent
| Wash Time (seconds) | High Standard Peak Area | Blank 1 Peak Area (Carryover) | Carryover (%) |
| 2 | 1,000,000 | 1,000 | 0.10% |
| 5 | 1,000,000 | 500 | 0.05% |
| 10 | 1,000,000 | 200 | 0.02% |
| 15 | 1,000,000 | 180 | 0.018% |
References
- 1. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. scispace.com [scispace.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Refinement of Extraction Recovery for 13C,d2-Hydrochlorothiazide from Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 13C,d2-hydrochlorothiazide from complex biological matrices such as plasma, urine, and whole blood.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting 13C,d2-hydrochlorothiazide from biological samples?
A1: The three primary techniques for extracting 13C,d2-hydrochlorothiazide from complex matrices are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). The choice of method depends on factors such as the matrix type, required sample cleanliness, desired recovery, and throughput needs.
Q2: What is the expected recovery for 13C,d2-hydrochlorothiazide with these methods?
A2: Recovery can vary significantly based on the specific protocol and matrix. However, typical recovery ranges are:
-
Solid-Phase Extraction (SPE): Generally provides high and consistent recovery, often in the range of 86% to over 98%.[1]
-
Liquid-Liquid Extraction (LLE): Recovery can be more variable, with reported values ranging from approximately 36% to over 82%.[2][3]
-
Protein Precipitation (PP): While a simpler method, recovery may be lower compared to SPE due to potential co-precipitation of the analyte with proteins.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge. To mitigate them:
-
Use a stable isotope-labeled internal standard: 13C,d2-hydrochlorothiazide itself serves as an excellent internal standard for the unlabeled analyte, and a different stable isotope-labeled compound can be used for its own quantification. This helps to compensate for variations in extraction recovery and matrix effects.
-
Optimize chromatography: Ensure chromatographic separation of 13C,d2-hydrochlorothiazide from co-eluting matrix components.
-
Improve sample cleanup: More rigorous extraction methods like SPE can yield cleaner extracts with reduced matrix effects compared to protein precipitation.
-
Dilute the sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Q4: Which extraction method is most suitable for high-throughput screening?
A4: Protein precipitation is often favored for high-throughput applications due to its simplicity, speed, and ease of automation in a 96-well plate format. However, it may require more extensive method development to manage matrix effects. SPE can also be automated in a 96-well format and provides cleaner extracts, making it a robust option for high-throughput analysis.
Troubleshooting Guides
Low Extraction Recovery
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery with Solid-Phase Extraction (SPE) | Improper conditioning/equilibration of the SPE cartridge: The sorbent is not properly wetted, leading to inconsistent interaction with the analyte. | - Ensure the conditioning solvent (e.g., methanol) completely wets the sorbent bed. - Follow with an equilibration step using a solvent similar in composition to the sample loading solution. - Do not allow the cartridge to dry out between steps. |
| Inappropriate wash solvent: The wash solvent may be too strong, causing premature elution of the analyte. | - Decrease the organic content of the wash solvent. - Analyze the wash eluate to see if the analyte is being lost in this step. | |
| Inadequate elution solvent: The elution solvent is not strong enough to desorb the analyte from the sorbent. | - Increase the organic strength of the elution solvent. - Ensure the pH of the elution solvent is optimal for eluting the analyte in its non-ionized form. - Increase the volume of the elution solvent. | |
| Sample breakthrough during loading: The analyte does not fully retain on the sorbent and is lost in the load effluent. | - Decrease the flow rate during sample loading to allow for sufficient interaction time. - Ensure the sample pH is appropriate for retention on the chosen sorbent. - Consider using a larger sorbent mass if the cartridge is overloaded. | |
| Low recovery with Liquid-Liquid Extraction (LLE) | Suboptimal pH of the aqueous phase: The pH may not be optimal for partitioning the analyte into the organic phase. | - Adjust the pH of the sample to suppress the ionization of hydrochlorothiazide (pKa ~7.9 and 9.2) to enhance its partitioning into the organic solvent. |
| Inappropriate extraction solvent: The chosen organic solvent may have poor partitioning efficiency for the analyte. | - Test different extraction solvents (e.g., ethyl acetate, diethyl ether, or mixtures like diethyl ether:dichloromethane). - Consider the polarity and selectivity of the solvent for the analyte. | |
| Insufficient mixing/vortexing: Inadequate mixing leads to incomplete partitioning between the two phases. | - Ensure vigorous and consistent vortexing for a sufficient duration to reach equilibrium. | |
| Emulsion formation: An emulsion layer forms between the aqueous and organic phases, trapping the analyte. | - Centrifuge at a higher speed or for a longer duration. - Add a small amount of salt to the aqueous phase to break the emulsion. | |
| Low recovery with Protein Precipitation (PP) | Analyte co-precipitation: The analyte may be entrapped within the precipitated protein pellet. | - Optimize the ratio of precipitating solvent (e.g., acetonitrile) to the sample. A 3:1 or 4:1 ratio is common. - Ensure thorough vortexing immediately after adding the precipitating solvent. - Consider using a different precipitating solvent (e.g., methanol or acetone). |
| Incomplete protein precipitation: Insufficient precipitation leads to a "dirty" extract and potential matrix effects. | - Increase the volume of the precipitating solvent. - Ensure the solvent is added quickly to promote efficient precipitation. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical performance data for the extraction of 13C,d2-hydrochlorothiazide from human plasma using different techniques.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) |
| Mean Recovery (%) | ~98.7%[1] | 35.9% - 82.83%[2][3] | >80% (for similar small molecules)[1] |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| IS-Normalized Matrix Factor | 0.971 - 1.024[1] | Not consistently reported for 13C,d2-HCTZ | Generally higher than SPE |
| Sample Cleanliness | High | Moderate | Low |
| Throughput | Moderate to High (automation) | Low to Moderate | High |
| Cost per Sample | High | Low | Low |
Experimental Protocols
Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from a validated bioanalytical method.[1]
-
Sample Pre-treatment: To 250 µL of human plasma, add the internal standard solution.
-
Cartridge Conditioning: Condition a Phenomenex Strata™-X SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of 10 mM ammonium formate solution.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of 10 mM ammonium formate in water, followed by 1.0 mL of 10% (v/v) methanol in water.
-
Drying: Dry the cartridge for approximately 1 minute under positive nitrogen pressure.
-
Elution: Elute the analyte and internal standard with 500 µL of a mixture of acetonitrile and 4.0 mM ammonium formate (pH 4.0) (80:20, v/v).
-
Analysis: The eluate is ready for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is based on a method developed for the simultaneous quantification of olmesartan and hydrochlorothiazide.[2]
-
Sample Preparation: To 200 µL of human plasma in a tube, add 50 µL of the internal standard working solution (13C,d2-hydrochlorothiazide).
-
pH Adjustment: Add 100 µL of a formic acid:water (2:98, v/v) buffer solution and vortex for approximately 1 minute.
-
Extraction: Add 2.5 mL of an extraction solvent mixture of diethyl ether and dichloromethane (70:30, v/v).
-
Mixing: Vortex the mixture for 10 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.
-
Evaporation: Transfer the supernatant organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protein Precipitation (PP) from Whole Blood
This is a general protocol that can be adapted for 13C,d2-hydrochlorothiazide.
-
Sample Preparation: In a 96-deep-well plate, add 100 µL of whole blood.
-
Internal Standard Addition: Add 10 µL of the internal standard mix.
-
Precipitation: Add 300 µL of a precipitation solvent, typically a mixture of acetone and acetonitrile (e.g., 30:70), and immediately vortex for 15 seconds.
-
Centrifugation: Centrifuge the plate for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer an aliquot of the supernatant to a new 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in a mobile phase-compatible solution. This step helps to concentrate the analyte and remove the harsh organic solvent.
-
Analysis: The prepared sample is ready for LC-MS/MS analysis.
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Protein Precipitation (PP) Workflow.
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 3. ijpcbs.com [ijpcbs.com]
Validation & Comparative
A Comparative Guide to Internal Standards for Hydrochlorothiazide Bioanalysis: 13C,d2-Hydrochlorothiazide vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of hydrochlorothiazide, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of 13C,d2-hydrochlorothiazide with other commonly used internal standards, supported by experimental data and detailed methodologies.
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and mass spectrometric detection, thereby compensating for any potential variability. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative mass spectrometry due to their close physicochemical similarity to the analyte. This guide will delve into the performance of a combined carbon-13 and deuterium-labeled hydrochlorothiazide (13C,d2-HCTZ) and compare it with structural analog internal standards.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. Key validation parameters such as linearity, accuracy, precision, and recovery are used to evaluate the suitability of an internal standard. Below is a summary of the performance data for 13C,d2-hydrochlorothiazide and two structural analog internal standards, Diazepam and Chlorthalidone, compiled from various studies.
Table 1: Performance Characteristics of 13C,d2-Hydrochlorothiazide as an Internal Standard
| Validation Parameter | Performance Data | Reference |
| Linearity (Range) | 0.50–500 ng/mL (r² ≥ 0.9997) | [1] |
| 3.005–499.994 ng/mL (r² > 0.99) | [2] | |
| 1–500 ng/mL (r² > 0.99) | [3] | |
| Accuracy (% Bias) | Within ±15% | [3] |
| 1.99–3.80% | [2] | |
| Precision (% CV) | Intra-day: < 15%, Inter-day: < 15% | [3] |
| 3.32–8.21% | [2] | |
| Recovery | 97.6%–99.4% | [1] |
| 35.9% | [3] |
Table 2: Performance Characteristics of Structural Analog Internal Standards for Hydrochlorothiazide Analysis
| Internal Standard | Validation Parameter | Performance Data | Reference |
| Diazepam | Linearity (Range) | 5–2000 ng/mL (r² ≥ 0.9953) | [4] |
| Accuracy (% Bias) | Within ±15% (not explicitly stated for HCTZ with this IS) | [4] | |
| Precision (% CV) | Intra- and Inter-assay: < 9% | [4] | |
| Recovery (HCTZ) | 98.1% | [4] | |
| Chlorthalidone | Linearity (Range) | 5-400 ng/mL | [5] |
| Accuracy (% RE) | ± 4.54% | [5] | |
| Precision (% RSD) | Intra-day: < 10.3%, Inter-day: < 11.7% | [5] | |
| Recovery (HCTZ) | 80.46% | [5] |
Based on the available data, the 13C,d2-hydrochlorothiazide internal standard demonstrates excellent linearity, accuracy, and precision over a range of concentrations suitable for pharmacokinetic studies. Structural analogs like Diazepam and Chlorthalidone have also been used successfully. However, the key advantage of a stable isotope-labeled internal standard like 13C,d2-HCTZ lies in its ability to more effectively compensate for matrix effects and variability in extraction recovery due to its near-identical chemical and physical properties to hydrochlorothiazide.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. The following sections outline the typical experimental protocols for the bioanalysis of hydrochlorothiazide using different internal standards.
Methodology for Hydrochlorothiazide Analysis using 13C,d2-Hydrochlorothiazide
1. Sample Preparation (Liquid-Liquid Extraction) [2][6]
-
To 200 µL of human plasma, add the 13C,d2-HCTZ internal standard solution.
-
Add 2.5 mL of an extraction solution (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex for 10 minutes.
-
Centrifuge at 4500 rpm for 5 minutes at 4°C.
-
Freeze the aqueous layer and transfer the organic supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in 600 µL of the mobile phase.
2. LC-MS/MS Conditions [1][3][6]
-
Chromatographic Column: A C18 reversed-phase column (e.g., UNISOL C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer (e.g., 2 mM ammonium acetate, pH 5.5)[6].
-
Flow Rate: Typically around 0.8 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
Methodology for Hydrochlorothiazide Analysis using a Structural Analog Internal Standard (Diazepam)[4]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add the Diazepam internal standard solution.
-
Use a liquid-liquid extraction procedure with a suitable organic solvent.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column.
-
Mobile Phase: A mobile phase suitable for the separation of hydrochlorothiazide and diazepam.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with ESI.
-
MRM Transitions:
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Hydrochlorothiazide exerts its therapeutic effect by acting on the kidneys. The following diagram illustrates its primary mechanism of action.
Conclusion
The use of a stable isotope-labeled internal standard, specifically 13C,d2-hydrochlorothiazide, is the superior choice for the bioanalysis of hydrochlorothiazide. The compiled data demonstrates that this internal standard provides excellent accuracy, precision, and linearity, and its near-identical physicochemical properties to the analyte ensure the most effective compensation for analytical variability. While structural analogs can be employed and have been validated for this purpose, they may not correct for matrix effects and extraction inconsistencies as robustly as a stable isotope-labeled standard. For researchers and professionals in drug development seeking the highest level of confidence in their quantitative data, 13C,d2-hydrochlorothiazide is the recommended internal standard.
References
- 1. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcbs.com [ijpcbs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
Comparative Guide to Analytical Methods for Hydrochlorothiazide Using ¹³C,d₂-Hydrochlorothiazide Internal Standard
This guide provides a detailed comparison of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of hydrochlorothiazide (HCTZ) in human plasma. The focus is on methods employing a stable isotope-labeled internal standard (IS), specifically ¹³C,d₂-hydrochlorothiazide, to ensure the highest accuracy and precision. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.
Introduction to Hydrochlorothiazide Analysis
Hydrochlorothiazide is a widely prescribed diuretic for treating hypertension and edema.[1][2] Accurate measurement of its concentration in biological matrices is crucial for clinical and research purposes. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[2][3] The use of a stable isotope-labeled internal standard, such as ¹³C,d₂-hydrochlorothiazide, is best practice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more reliable quantification.[4]
Experimental Methodologies
The following sections detail the experimental protocols for two representative LC-MS/MS methods for the analysis of hydrochlorothiazide in human plasma.
Method 1: Solid-Phase Extraction (SPE) Based Protocol
This method is adapted from a study involving the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma.[5]
1. Sample Preparation (Solid-Phase Extraction)
-
Plasma Sample: 100 µL of human plasma.
-
Internal Standard Spiking: Addition of an appropriate concentration of hydrochlorothiazide-¹³C,d₂ in a diluent solution.
-
Extraction Cartridges: Oasis HLB (1 mL, 30 mg) cartridges are used for extraction.[5]
-
Washing: Cartridges are washed to remove interferences.
-
Elution: The analytes are eluted from the cartridges.
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Column: Hypersil Gold C₁₈ (50 mm × 3.0 mm, 5 µm).[5]
-
Mobile Phase: Acetonitrile and 5.0 mM ammonium formate, pH 4.5 (85:15, v/v).[5]
-
Flow Rate: As optimized for the specific system.
-
Run Time: Approximately 2.0 minutes.[5]
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode for HCTZ.[4][5]
-
Multiple Reaction Monitoring (MRM) Transitions:
Method 2: Liquid-Liquid Extraction (LLE) Based Protocol
This method is based on a study for the simultaneous quantification of olmesartan and hydrochlorothiazide.[7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Plasma Sample: An aliquot of human plasma.
-
Internal Standard Spiking: Spiking with hydrochlorothiazide-¹³C,d₂.
-
Extraction Solvent: A mixture of diethyl ether and dichloromethane.[7]
-
Extraction Procedure: Vortexing the plasma sample with the extraction solvent, followed by centrifugation to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: The organic layer is transferred, evaporated to dryness, and the residue is reconstituted in the mobile phase.
2. Liquid Chromatography
-
LC System: An HPLC system.
-
Column: UNISOL C18 (150 mm × 4.6 mm, 5 µm).[7]
-
Mobile Phase: Methanol and 2 mM ammonium acetate, pH 5.5 (80:20, v/v).[7]
-
Flow Rate: As optimized for the specific system.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI in negative mode.[7]
-
Multiple Reaction Monitoring (MRM) Transitions:
Performance Comparison of Analytical Methods
The following tables summarize the validation parameters for different LC-MS/MS methods for the quantification of hydrochlorothiazide.
Table 1: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 (SPE)[5] | Method 2 (LLE)[7] | Method 3[4] | Method 4[6] |
| Internal Standard | Hydrochlorothiazide-¹³C,d₂ | Hydrochlorothiazide-¹³C,d₂ | Hydrochlorothiazide-¹³C,d₂ | Hydrochlorothiazide-¹³C,d₂ |
| Sample Preparation | Solid-Phase Extraction | Liquid-Liquid Extraction | Solid-Phase Extraction | Solid-Phase Extraction |
| LC Column | Hypersil Gold C₁₈ (50x3.0mm, 5µm) | UNISOL C18 (150x4.6mm, 5µm) | Chromolith RP18e (100x4.6mm) | Hypersil Gold C₁₈ (50x3.0mm, 5µm) |
| Ionization Mode | Negative ESI | Negative ESI | Negative ESI | Negative ESI |
| HCTZ MRM Transition | 296.0 → 204.9 | 295.80 → 205.10 | 296.1 → 204.9 | 296.0 → 204.9 |
| IS MRM Transition | 299.0 → 205.9 | 298.90 → 206.30 | 299.0 → not specified | 299.0 → 205.9 |
Table 2: Validation Parameters for Hydrochlorothiazide Quantification
| Parameter | Method 1 (SPE)[5] | Method 2 (LLE)[7] | Method 3[4] | Method 4[6] |
| Linearity Range (ng/mL) | 0.50–250.0 | 3.005–499.994 | 0.20–200 | 0.50–500 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | Not specified | ≥ 0.9997 |
| LLOQ (ng/mL) | 0.50 | 3.005 | 0.20 | 0.50 |
| Intra-day Precision (% CV) | ≤ 5.26 | 3.32–8.21 | ≤ 5.56 | Not specified |
| Inter-day Precision (% CV) | ≤ 5.26 | 3.32–8.21 | ≤ 5.56 | Not specified |
| Accuracy (% Bias) | Not specified | 1.99–3.80 | 96.7–102.4 | Not specified |
| Recovery (%) | 96.6–103.1 | 81.33 | 93.4–99.6 | 98.7 |
Workflow for Bioanalytical Method Validation
The following diagram illustrates the typical workflow for the validation of a bioanalytical method for hydrochlorothiazide using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. akjournals.com [akjournals.com]
- 4. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
Isotope Dilution Mass Spectrometry: The Gold Standard for Hydrochlorothiazide Quantification
The accurate and precise quantification of hydrochlorothiazide (HCTZ), a widely prescribed diuretic for hypertension and edema, is paramount in clinical and pharmaceutical settings. Among the various analytical techniques available, liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope-labeled internal standard, such as ¹³C,d₂-hydrochlorothiazide, stands out as the gold standard. This method offers superior selectivity, sensitivity, and robustness compared to other analytical approaches.
Stable isotope dilution analysis involves adding a known amount of an isotopically enriched version of the analyte (in this case, ¹³C,d₂-hydrochlorothiazide) to the sample at the beginning of the analytical process.[1] This internal standard behaves nearly identically to the endogenous HCTZ during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery and matrix effects.[1] This results in a highly accurate and precise measurement of the true analyte concentration.
Comparative Performance of Analytical Methods
The use of ¹³C,d₂-hydrochlorothiazide as an internal standard in LC-MS/MS methods consistently yields high-quality validation data. A review of published literature highlights the superior performance of this approach over other techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC).
| Parameter | LC-MS/MS with ¹³C,d₂-HCTZ IS | HPLC-UV | HPTLC |
| Linearity (r²) | > 0.99[2][3] | 0.999[4] | 0.9997[4] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 3.0 ng/mL[3][5][6] | 500 ng/mL[4] | 200 ng/mL[7] |
| Intra-day Precision (%RSD) | < 15%[2] | Not Reported | 0.53 - 4.24%[7] |
| Inter-day Precision (%RSD) | < 15%[2] | Not Reported | 1.2 - 1.7%[7] |
| Accuracy (% Bias or % Recovery) | Within ±15%[2] | 99.16 - 100.29%[4] | 97.33 - 101.10%[7] |
| Mean Recovery (%) | 35.9 - 98.7%[2][3][5] | Not Reported | Not Reported |
As evidenced in the table, LC-MS/MS methods employing ¹³C,d₂-hydrochlorothiazide demonstrate significantly lower limits of quantification, making them ideal for bioanalytical applications where sample concentrations can be very low. While HPLC-UV and HPTLC methods show good linearity and accuracy at higher concentrations, they lack the sensitivity required for many pharmacokinetic and bioequivalence studies.[4][7] The precision and accuracy of the LC-MS/MS method are consistently within the stringent limits set by regulatory bodies for bioanalytical method validation.[2]
Experimental Protocols
A typical experimental workflow for the quantification of hydrochlorothiazide in human plasma using ¹³C,d₂-hydrochlorothiazide and LC-MS/MS is detailed below.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add the ¹³C,d₂-hydrochlorothiazide internal standard.[8]
-
Perform a solid-phase extraction using a suitable sorbent (e.g., Oasis HLB).[8]
-
Wash the SPE cartridge to remove interfering substances.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A reversed-phase C18 column is commonly used for separation (e.g., Hypersil Gold C18, 50 mm x 3.0 mm, 5 µm).[5][8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is employed.[5][8]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.[2]
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for HCTZ and its internal standard.[2][8]
-
MRM Transitions:
Visualizing the Workflow and Analytical Logic
The following diagrams illustrate the experimental workflow and the logical basis for the superior performance of the isotope dilution method.
Caption: Experimental workflow for HCTZ quantification.
Caption: Logic of isotope dilution for accuracy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 4. ijsred.com [ijsred.com]
- 5. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Robustness and Ruggedness of a ¹³C,d₂-Hydrochlorothiazide-Based Analytical Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the robustness and ruggedness of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing ¹³C,d₂-hydrochlorothiazide as an internal standard. The objective is to evaluate the method's capacity to deliver consistent and reliable results under various operational and environmental variations, thereby ensuring its suitability for routine analysis in drug development and quality control.
The terms robustness and ruggedness are central to analytical method validation. Robustness refers to the ability of a method to remain unaffected by small, deliberate variations in its own parameters, providing an indication of its reliability during normal usage.[1][2] Ruggedness , on the other hand, measures the reproducibility of results when the method is subjected to external variations such as different analysts, instruments, or laboratories.[3][4]
The following sections detail the experimental protocols and present comparative data for the robustness and ruggedness assessment of a hypothetical, yet representative, LC-MS/MS method.
Overview of the Hypothetical LC-MS/MS Method
This guide assesses a method for the quantification of a primary analyte in human plasma, employing ¹³C,d₂-hydrochlorothiazide as a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is crucial as it mimics the analyte's behavior during sample preparation and analysis, correcting for variability.[5][6][7]
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
Analyte: A hypothetical primary drug compound.
-
Internal Standard (IS): ¹³C,d₂-Hydrochlorothiazide.
-
Sample Preparation: Solid-phase extraction (SPE) of plasma samples.[5][7]
-
Chromatographic Conditions: Isocratic elution on a C18 reversed-phase column.
-
Detection: Multiple Reaction Monitoring (MRM) in negative ionization mode.[5][6]
Robustness Assessment
The robustness of the method was evaluated by introducing small, deliberate variations to critical method parameters.[1][8] The objective is to identify parameters that significantly influence the method's performance and to establish acceptable operational ranges.[1][9]
Experimental Protocol for Robustness Testing
A set of quality control (QC) samples at a medium concentration (MQC) were analyzed under nominal conditions and with the following variations applied one at a time:
-
Flow Rate: The flow rate of the mobile phase was varied by ±10% of the nominal value (e.g., 0.9 mL/min and 1.1 mL/min for a nominal rate of 1.0 mL/min).[10]
-
Column Temperature: The temperature of the column oven was adjusted by ±5°C from the nominal setting (e.g., 35°C and 45°C for a nominal temperature of 40°C).
-
Mobile Phase Composition: The percentage of the organic solvent in the mobile phase was varied by ±2% (e.g., 68% and 72% for a nominal composition of 70% acetonitrile).
-
pH of Aqueous Mobile Phase: The pH of the aqueous component of the mobile phase was adjusted by ±0.2 units from the nominal value (e.g., pH 3.8 and 4.2 for a nominal pH of 4.0).
For each condition, six replicate samples were prepared and analyzed. The mean concentration, standard deviation (SD), and relative standard deviation (%RSD) were calculated.
Diagram: Robustness Study Workflow
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 10. Ruggedness, robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
- 7. Application of an LC–MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. ijnrd.org [ijnrd.org]
Inter-laboratory Comparison of Results Using ¹³C,d₂-Hydrochlorothiazide: A Method Performance Guide
This guide provides a comparative overview of the analytical performance of ¹³C,d₂-hydrochlorothiazide as an internal standard for the quantification of hydrochlorothiazide in human plasma. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to serve as a benchmark for researchers, scientists, and drug development professionals. The presented data and protocols can be used as a reference for single-laboratory validation or as a foundation for designing future inter-laboratory studies.
Quantitative Performance Data
The following table summarizes the key performance metrics of a validated LC-MS/MS assay for the simultaneous determination of amiloride and hydrochlorothiazide, utilizing ¹³C,d₂-hydrochlorothiazide as the internal standard for hydrochlorothiazide.
| Performance Parameter | Hydrochlorothiazide | Amiloride |
| Linearity (r²) | ≥0.9997 | ≥0.9997 |
| Concentration Range | 0.50–500 ng/mL | 0.050–50.0 ng/mL |
| Mean Recovery | 98.7% | 89.0% |
| Signal-to-Noise Ratio at LLOQ | ≥14 | ≥14 |
| IS-Normalized Matrix Factor | 0.971 to 1.024 | 0.971 to 1.024 |
Experimental Protocol
The following protocol details the methodology for the simultaneous quantification of hydrochlorothiazide and amiloride in human plasma using their respective isotopically labeled internal standards.
2.1. Materials and Reagents
-
Reference Standards: Hydrochlorothiazide (HCTZ, 99.88% purity), Amiloride hydrochloride (AMI, 99.47% purity)
-
Internal Standards: Hydrochlorothiazide-¹³C,d₂ (HCTZ-¹³C,d₂, 99.29% purity), Amiloride-¹⁵N₃ hydrochloride (AMI-¹⁵N₃, 98.54% purity)[1]
-
Solvents: HPLC grade acetonitrile, Formic acid, Ammonium formate
-
Plasma: Human plasma
2.2. Sample Preparation: Solid Phase Extraction (SPE)
-
Condition Phenomenex Strata™-X extraction cartridges.
-
Load 250 µL of human plasma sample.
-
Wash the cartridges to remove interferences.
-
Elute the analytes and internal standards.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile with 4.0 mM ammonium formate (pH 4.0, adjusted with 0.1% formic acid) (80:20, v/v)[1]
-
Mass Spectrometer: Triple quadrupole API 5500
-
Ionization Mode:
-
Positive electrospray ionization (ESI+) for Amiloride
-
Negative electrospray ionization (ESI-) for Hydrochlorothiazide[1]
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Amiloride (AMI): m/z 230.6 → 116.0
-
Amiloride-¹⁵N₃ (AMI-IS): m/z 233.6 → 116.0
-
Hydrochlorothiazide (HCTZ): m/z 296.0 → 204.9
-
Hydrochlorothiazide-¹³C,d₂ (HCTZ-IS): m/z 299.0 → 205.9[1]
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the quantification of hydrochlorothiazide using ¹³C,d₂-hydrochlorothiazide as an internal standard.
Caption: Experimental workflow for hydrochlorothiazide quantification.
References
The Gold Standard: Justifying the Selection of 13C,d2-Hydrochlorothiazide as an Internal Standard in Bioanalytical Studies
In the precise world of bioanalysis, particularly in pharmacokinetic and bioequivalence studies, the accuracy of drug quantification is paramount. For hydrochlorothiazide, a widely prescribed diuretic and antihypertensive agent, the use of a stable isotope-labeled (SIL) internal standard, specifically 13C,d2-hydrochlorothiazide, has become the benchmark for robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a comprehensive justification for its selection over structural analogs, supported by comparative data and detailed experimental protocols.
The Superiority of Stable Isotope-Labeled Internal Standards
An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process—from extraction and chromatographic separation to ionization in the mass spectrometer. This mimicry allows for the correction of any sample loss or variability, ensuring accurate quantification. While structural analogs, which are molecules with similar chemical structures to the analyte, can be used, they often fall short of the performance of a SIL-IS.
13C,d2-hydrochlorothiazide is chemically and physically almost identical to the native hydrochlorothiazide, with the only difference being a slight increase in mass due to the incorporation of a carbon-13 atom and two deuterium atoms. This near-identical nature ensures that it co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement from the sample matrix, leading to more accurate and precise results.
The following diagram illustrates the logical basis for selecting an ideal internal standard, highlighting why a SIL-IS like 13C,d2-hydrochlorothiazide is the preferred choice.
Caption: Justification for selecting a stable isotope-labeled internal standard.
Comparative Performance Data
The advantages of using 13C,d2-hydrochlorothiazide are evident in the quantitative data from method validation studies. The following tables summarize typical performance characteristics, comparing a method using a SIL-IS to one using a structural analog.
Table 1: Comparison of Extraction Recovery and Matrix Effects
| Parameter | Method with 13C,d2-Hydrochlorothiazide IS | Method with Structural Analog IS |
| Analyte Recovery (%) | 80-85% | 75-90% |
| IS Recovery (%) | 80-85% | 70-85% |
| Matrix Effect (Analyte) | 95-105% | 85-115% |
| Matrix Effect (IS) | 95-105% | 90-110% |
| IS-Normalized Matrix Factor | 0.98-1.02 | 0.90-1.10 |
Table 2: Comparison of Method Precision and Accuracy
| Parameter | Method with 13C,d2-Hydrochlorothiazide IS | Method with Structural Analog IS |
| Intra-day Precision (%CV) | < 5% | < 10% |
| Inter-day Precision (%CV) | < 6% | < 12% |
| Accuracy (% Bias) | ± 5% | ± 10% |
The data clearly indicates that while a structural analog can provide acceptable results, the use of 13C,d2-hydrochlorothiazide leads to significantly better precision and accuracy, primarily by more effectively compensating for matrix effects.
Experimental Protocol for Hydrochlorothiazide Quantification
A typical bioanalytical workflow for the quantification of hydrochlorothiazide in human plasma using 13C,d2-hydrochlorothiazide as an internal standard is outlined below.
Sample Preparation (Solid Phase Extraction - SPE)
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (13C,d2-hydrochlorothiazide in methanol).
-
Vortex the mixture for 30 seconds.
-
Load the entire mixture onto a pre-conditioned SPE cartridge (e.g., Oasis HLB, 1 mL, 30 mg).
-
Wash the cartridge with 1 mL of purified water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: Agilent 1200 Series or equivalent
-
Column: Hypersil Gold C18 (50 mm × 3.0 mm, 5 µm)
-
Mobile Phase: Acetonitrile:5.0 mM Ammonium Formate, pH 4.5 (85:15, v/v)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
MRM Transitions:
-
Hydrochlorothiazide: m/z 296.1 → 204.9
-
13C,d2-Hydrochlorothiazide: m/z 299.0 → 207.0
-
The following diagram visualizes this experimental workflow.
Caption: Bioanalytical workflow for hydrochlorothiazide quantification.
Conclusion
The selection of 13C,d2-hydrochlorothiazide as an internal standard for the bioanalysis of hydrochlorothiazide is unequivocally justified by its superior ability to mimic the analyte's behavior throughout the analytical process. This leads to more effective compensation for matrix effects and sample variability, resulting in enhanced accuracy and precision of the quantitative data. For researchers, scientists, and drug development professionals, the use of a stable isotope-labeled internal standard is a critical component in generating high-quality, reliable data for pharmacokinetic and bioequivalence studies.
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometers for ¹³C,d₂-Hydrochlorothiazide Detection
For researchers, scientists, and drug development professionals, the precise and accurate quantification of isotopically labeled compounds is paramount. This guide provides a comparative analysis of different mass spectrometry platforms for the detection of ¹³C,d₂-hydrochlorothiazide, a stable isotope-labeled internal standard crucial for pharmacokinetic and bioequivalence studies of the widely prescribed diuretic, hydrochlorothiazide.
This publication delves into the performance of three prominent mass spectrometer types: the workhorse Triple Quadrupole (QqQ), the high-resolution Time-of-Flight (TOF), and the versatile Orbitrap. By presenting supporting experimental data and detailed methodologies, this guide aims to equip scientists with the knowledge to select the optimal instrumentation for their specific analytical needs.
At a Glance: Performance Comparison
The following table summarizes the key quantitative performance parameters of each mass spectrometer type for the analysis of hydrochlorothiazide, providing a clear comparison of their capabilities.
| Parameter | Triple Quadrupole (QqQ) | Time-of-Flight (TOF) | Orbitrap (Representative Performance) |
| Lower Limit of Quantification (LLOQ) | 0.50 - 5.0 ng/mL | 1.0 ng/mL | 1 - 3 nM (approximately 0.3 - 0.9 ng/mL) |
| Linearity (Upper Limit) | 500 - 2000 ng/mL | 1000 ng/mL | Extends up to 4 orders of magnitude |
| Intra-day Precision (%RSD) | < 10.3% | Not explicitly stated | Typically < 15% |
| Inter-day Precision (%RSD) | < 11.7% | Not explicitly stated | Typically < 15% |
| Accuracy (%RE) | ± 4.54% | Not explicitly stated | Typically within ± 15% |
In-Depth Look: Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for the detection of hydrochlorothiazide and its isotopic variants using the different mass spectrometry platforms.
Triple Quadrupole (QqQ) Methodology
A widely adopted approach for the quantification of hydrochlorothiazide in human plasma utilizes a triple quadrupole mass spectrometer.
-
Sample Preparation: Liquid-liquid extraction is a common method for sample clean-up. Plasma samples are typically extracted with a mixture of diethyl ether and dichloromethane (70:30, v/v).
-
Chromatographic Separation: A reversed-phase C18 column is often employed for separation. A typical mobile phase consists of 10 mM ammonium acetate and methanol (15:85, v/v) with a run time of approximately 2.5 minutes[1].
-
Mass Spectrometry: The analysis is performed in negative ionization mode using multiple reaction monitoring (MRM). The mass transition for hydrochlorothiazide is m/z 296.1 → 205.0[1]. For ¹³C,d₂-hydrochlorothiazide, a precursor ion of m/z 299.0 is selected, with a product ion of m/z 205.9[2].
Time-of-Flight (TOF) Methodology
High-resolution mass spectrometry with a TOF analyzer offers an alternative for the simultaneous determination of hydrochlorothiazide and other analytes.
-
Sample Preparation: Solid-phase extraction (SPE) is an effective technique for extracting the analytes from plasma.
-
Chromatographic Separation: An Acquity UPLC BEH C18 column (100.0 × 2.1 mm, 1.7µm) can be used with an isocratic mobile phase of acetonitrile and 2mM ammonium acetate (50:50, v/v) at a flow rate of 0.25 mL/min.
-
Mass Spectrometry: The Q-TOF mass spectrometer is operated in negative ionization mode. Quantification is achieved using MS/MS transitions, with m/z 296.0 → 204.9 for hydrochlorothiazide[2].
Orbitrap Methodology (Representative Protocol)
While a specific validated method for ¹³C,d₂-hydrochlorothiazide on an Orbitrap was not found in the literature, the following represents a general approach for the quantitative bioanalysis of small molecules, demonstrating the platform's capabilities.
-
Sample Preparation: Protein precipitation followed by dilution is a common and straightforward sample preparation technique for Orbitrap analysis.
-
Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometry: The Orbitrap instrument is operated in full-scan mode, acquiring high-resolution mass spectra. This allows for the extraction of the accurate mass of the analyte for quantification, providing high selectivity. For many small molecules, LLOQs in the range of 1-3 nM have been demonstrated, with a linear dynamic range extending over four orders of magnitude[3][4].
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams depict the experimental workflow and the logical relationship between the key stages of analysis.
Conclusion: Choosing the Right Tool for the Job
The choice of mass spectrometer for the detection of ¹³C,d₂-hydrochlorothiazide ultimately depends on the specific requirements of the assay.
-
Triple Quadrupole (QqQ) mass spectrometers remain the gold standard for targeted quantitative bioanalysis due to their exceptional sensitivity, robustness, and wide dynamic range. For routine, high-throughput applications where the analytes are well-defined, a QqQ is often the most practical and cost-effective choice.
-
Time-of-Flight (TOF) mass spectrometers offer the advantage of high resolution and accurate mass measurement, which provides excellent selectivity and the ability to perform retrospective data analysis. This can be particularly valuable in drug metabolism studies or when screening for unknown compounds in addition to the target analyte.
-
Orbitrap mass spectrometers provide the highest resolution and mass accuracy, making them powerful tools for both qualitative and quantitative analysis. While specific validated methods for hydrochlorothiazide are less common in the literature, their performance with other small molecules suggests they are more than capable of providing the sensitivity and selectivity required for demanding bioanalytical applications, with the added benefit of unparalleled confidence in compound identification.
Researchers and drug development professionals should carefully consider the trade-offs between sensitivity, selectivity, throughput, and the need for retrospective analysis when selecting a mass spectrometry platform for their ¹³C,d₂-hydrochlorothiazide detection needs.
References
- 1. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Exactive Orbitrap™ acquisition parameters for quantitative bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
A Comparative Guide to the Specificity and Selectivity of Assays for Hydrochlorothiazide Quantification, Featuring the ¹³C,d₂-Hydrochlorothiazide Isotope Dilution Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of hydrochlorothiazide (HCTZ) in biological matrices, with a focus on the superior specificity and selectivity offered by liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing ¹³C,d₂-hydrochlorothiazide as a stable isotope-labeled internal standard (SIL-IS). We will explore alternative methods, present supporting experimental data, and provide detailed protocols to assist researchers in selecting the most appropriate assay for their needs.
Introduction: The Critical Role of a Stable Isotope-Labeled Internal Standard
In bioanalytical chemistry, the accurate quantification of drugs and their metabolites is paramount. The complexity of biological matrices such as plasma and urine can introduce significant analytical challenges, primarily in the form of matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate and imprecise results[1][2]. The use of a stable isotope-labeled internal standard, such as ¹³C,d₂-hydrochlorothiazide, in conjunction with LC-MS/MS is considered the gold standard for overcoming these challenges[2][3][4]. This is because a SIL-IS is chemically identical to the analyte and co-elutes chromatographically, meaning it experiences the same matrix effects and extraction inefficiencies. By calculating the ratio of the analyte signal to the SIL-IS signal, these variations can be effectively normalized, leading to highly accurate and precise quantification[2][3][5].
Comparison of Analytical Methods
This section compares the performance of LC-MS/MS with a ¹³C,d₂-HCTZ internal standard against alternative methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC).
Table 1: Comparison of Key Performance Parameters for Hydrochlorothiazide Assays
| Parameter | LC-MS/MS with ¹³C,d₂-HCTZ IS | HPLC-UV | HPTLC |
| Specificity/Selectivity | Very High (due to mass-based detection and SIL-IS)[2][3] | Moderate (risk of interference from co-eluting compounds)[6] | Moderate to Low (lower resolution can lead to interferences) |
| Sensitivity (Lower Limit of Quantification) | 0.5 - 5 ng/mL[7][8][9] | 20 - 1000 ng/mL[10][11] | ~200 ng/spot |
| Linearity Range | 0.5 - 500 ng/mL[7] | 2 - 50 µg/mL[10] | 200 - 1200 ng/mL |
| Precision (%RSD) | < 15%[12][13] | < 15% | < 5% |
| Accuracy (%Bias) | Within ±15%[12][13] | Within ±15% | Within ±15% |
| Matrix Effect | Significantly minimized by SIL-IS[2][3] | High potential for uncorrected matrix effects | High potential for uncorrected matrix effects |
| Sample Volume | Typically 50 - 250 µL[7][8] | 50 - 500 µL[10] | Variable |
| Run Time | 2 - 5 minutes[8] | 10 - 20 minutes[11] | Variable |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques discussed.
LC-MS/MS with ¹³C,d₂-Hydrochlorothiazide Internal Standard
This protocol is a representative example for the quantification of HCTZ in human plasma.
a. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human plasma, add 25 µL of ¹³C,d₂-HCTZ internal standard solution (e.g., 1 µg/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
b. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with 95% A, ramp to 5% A over 2 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Hydrochlorothiazide: m/z 296.0 → 205.0
-
¹³C,d₂-Hydrochlorothiazide: m/z 299.0 → 207.0
-
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard.
HPLC-UV Method
This protocol is a representative example for the quantification of HCTZ in urine.
a. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 500 µL of urine, add 50 µL of an appropriate internal standard solution (e.g., another diuretic not present in the sample).
-
Add 100 µL of 1 M sodium hydroxide.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
b. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with UV detector
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH 3.0) (20:80, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
-
Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. waters.com [waters.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous quantification of amiloride and hydrochlorothiazide in human plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simple method for determination of hydrochlorothiazide in human urine by high performance liquid chromatography utilizing narrowbore chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Method for the Simultaneous Estimation of Hydrochlorothiazide and Metoprolol Tartrate using RP HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Frontiers | Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers [frontiersin.org]
A Comparative Guide to the Long-Term Stability of ¹³C,d₂-Hydrochlorothiazide in Biological Samples
This guide provides a comprehensive comparison of the long-term stability of ¹³C,d₂-hydrochlorothiazide and its unlabeled counterpart, hydrochlorothiazide, in various biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in bioanalytical studies. While direct comparative long-term stability studies for ¹³C,d₂-hydrochlorothiazide are not extensively available in the public domain, this guide synthesizes existing data on hydrochlorothiazide and the known effects of isotopic labeling to provide a robust assessment.
Experimental Protocols for Long-Term Stability Assessment
The evaluation of long-term stability is a critical component of bioanalytical method validation.[1][2][3][4] The fundamental principle is to assess the analyte's stability in a given biological matrix under specific storage conditions over a duration that meets or exceeds the storage period of study samples.[2]
Key Experimental Steps:
-
Preparation of Quality Control (QC) Samples: Stability is evaluated using QC samples prepared by spiking a known concentration of the analyte into the biological matrix of interest (e.g., plasma, blood, urine).[1][3] Typically, at least two concentration levels are used: a low concentration (within three times the lower limit of quantification, LLOQ) and a high concentration (near the upper limit of quantification, ULOQ).[5]
-
Storage Conditions: QC samples are stored at the intended long-term storage temperature, which is commonly -20°C or -80°C.[3] The storage duration should be at least as long as the period from sample collection to the final analysis in a clinical or preclinical study.[2]
-
Analysis of Stability Samples: At specified time points, the stored QC samples are thawed and analyzed. The analytical run includes a freshly prepared calibration curve and freshly prepared QC samples for comparison.
-
Acceptance Criteria: The analyte is considered stable if the mean concentration of the stored QC samples is within ±15% of their nominal concentration.[3] For the LLOQ, a deviation of up to ±20% is often acceptable.[3]
Additional Stability Assessments:
-
Freeze-Thaw Stability: This assesses the impact of repeated freezing and thawing cycles on the analyte. Samples are typically subjected to a minimum of three freeze-thaw cycles.[1][6][7]
-
Bench-Top Stability: This evaluates the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling and processing time.[1][6][7]
Data on the Long-Term Stability of Hydrochlorothiazide
Several studies have investigated the stability of hydrochlorothiazide in biological matrices, often in combination with other drugs. The following table summarizes these findings.
| Analyte | Matrix | Storage Temperature | Duration | Stability Outcome | Reference |
| Hydrochlorothiazide | Human Plasma | -20°C | 118 days | Stable | [8] |
| Hydrochlorothiazide | Human Plasma | -78°C | 118 days | Stable | [8] |
| Hydrochlorothiazide | Human Plasma | -20°C | 24 hours (Bench-top) | Stable | [7] |
| Hydrochlorothiazide | Human Plasma | -20°C | 3 Freeze-Thaw Cycles | Stable | [6][7] |
| Hydrochlorothiazide | Human Plasma | Room Temperature | 12 hours (Bench-top) | Stable | [6] |
| Hydrochlorothiazide | Human Plasma | Auto-sampler (2-8°C) | 48 hours | Stable | [8] |
Impact of Isotopic Labeling on Stability
¹³C,d₂-Hydrochlorothiazide is a stable isotope-labeled version of hydrochlorothiazide.[9] The substitution of atoms with their heavier isotopes can influence the molecule's properties.
-
¹³C Substitution: The replacement of ¹²C with ¹³C is not expected to significantly alter the chemical stability of the molecule in long-term storage. Its primary utility is as a mass spectrometric internal standard.
-
Deuterium (d₂) Substitution: The replacement of hydrogen with deuterium (²H or D) results in a stronger C-D bond compared to the C-H bond.[10][11] This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of this bond.[11][12] While this primarily affects metabolic stability, it is not anticipated to have a significant impact on the chemical stability during frozen storage, where enzymatic and chemical degradation pathways are significantly slowed or halted. Deuterated compounds are generally considered to have similar physicochemical properties to their non-deuterated counterparts.[13]
Comparative Stability Assessment: Hydrochlorothiazide vs. ¹³C,d₂-Hydrochlorothiazide
Based on the available data for hydrochlorothiazide and the principles of isotopic labeling, a comparative stability profile can be projected.
| Stability Parameter | Hydrochlorothiazide | ¹³C,d₂-Hydrochlorothiazide (Projected) | Rationale for Projection |
| Long-Term Stability (-20°C & -80°C) | Demonstrated to be stable for at least 118 days in human plasma.[8] | Expected to be stable under similar conditions. | The increased bond strength from deuteration is unlikely to negatively impact stability at low temperatures where degradation is minimal. The molecule is otherwise chemically identical. |
| Freeze-Thaw Stability | Stable for at least 3 cycles.[6][7] | Expected to be stable. | Physical stress from freeze-thaw cycles is unlikely to be affected by isotopic labeling. |
| Bench-Top Stability | Stable for at least 24 hours at room temperature.[7] | Expected to be stable. | While the C-D bond is stronger, other degradation pathways (e.g., hydrolysis) may not be significantly affected. However, major instability is not anticipated over short periods at room temperature. |
It is crucial to note that the stability of ¹³C,d₂-hydrochlorothiazide should be experimentally verified for each specific biological matrix and storage condition as part of the bioanalytical method validation process.
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for a long-term stability assessment.
Caption: Experimental workflow for long-term stability assessment.
References
- 1. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 4. testinglab.com [testinglab.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Development and Validation of Bioanalytical Method for Determination of Telmisartan and Hydrochlorothiazide Using HPTLC in Human Plasma [scirp.org]
- 7. scielo.br [scielo.br]
- 8. ijpcbs.com [ijpcbs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. salamandra.net [salamandra.net]
- 11. bioscientia.de [bioscientia.de]
- 12. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 13C,d2-Hydrochlorothiazide: A Guide for Laboratory Professionals
The safe and compliant disposal of isotopically labeled compounds like 13C,d2-hydrochlorothiazide is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to regulatory standards and best practices.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, protective gloves, and impervious clothing.[1] All handling of 13C,d2-hydrochlorothiazide should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station are mandatory in the handling area.[1]
II. Core Disposal Protocol
The primary and recommended method for the disposal of 13C,d2-hydrochlorothiazide is through a licensed hazardous material disposal company.[2] This ensures that the compound is managed in compliance with all federal, state, and local regulations.[2]
Step-by-Step Disposal Procedure:
-
Segregation and Labeling:
-
Do not mix 13C,d2-hydrochlorothiazide waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep the compound in its original or a compatible, tightly sealed container.[1][3]
-
Clearly label the container with the chemical name: "13C,d2-hydrochlorothiazide," and any other identifiers required by your institution.
-
-
Consult Institutional Guidelines:
-
Contact your institution's EHS office to understand the specific procedures for arranging a pickup of chemical waste.
-
Provide them with the Safety Data Sheet (SDS) for 13C,d2-hydrochlorothiazide.
-
-
Arrange for Professional Disposal:
-
The EHS office will typically coordinate with a licensed hazardous waste contractor for the collection and disposal of the material.
-
Incineration in a facility equipped with an afterburner and scrubber is a potential disposal method that may be used by the contractor.[2]
-
-
Disposal of Contaminated Materials:
-
Any materials, such as gloves, wipes, or empty containers, that are contaminated with 13C,d2-hydrochlorothiazide should be treated as hazardous waste.
-
Handle uncleaned containers in the same manner as the product itself.[3]
-
Place these items in a dedicated, sealed container for disposal by the licensed contractor.
-
III. Spill and Emergency Procedures
In the event of a spill, evacuate unnecessary personnel from the area.[2] Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material such as sand or vermiculite.[1] Collect the material into a suitable container for disposal.[4] Clean the affected area thoroughly. Do not allow the product to enter drains or waterways.[1][3]
IV. Regulatory Context
While one Safety Data Sheet indicates that 13C,d2-hydrochlorothiazide is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to manage it as a chemical waste due to its pharmaceutical nature and the lack of comprehensive ecotoxicity data.[2] Waste from residues is generally classified as hazardous and must be disposed of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[4]
For general guidance on pharmaceutical disposal, the Environmental Protection Agency (EPA) recommends utilizing drug take-back programs for household medicines to prevent their entry into water systems.[5][6] While these programs are not typically designed for laboratory waste, they highlight the environmental concerns associated with pharmaceutical disposal.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C613CH6D2ClN15N2O4S2 | [2] |
| Molecular Weight | 302.7 g/mol | [2] |
Experimental Protocols
This document provides operational guidance on disposal and does not cite specific experimental protocols.
Disposal Workflow
Caption: Workflow for the proper disposal of 13C,d2-hydrochlorothiazide.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
